molecular formula C8H8BrCl B1519923 4-Bromo-1-chloro-2-ethylbenzene CAS No. 289039-22-1

4-Bromo-1-chloro-2-ethylbenzene

Cat. No.: B1519923
CAS No.: 289039-22-1
M. Wt: 219.5 g/mol
InChI Key: ILQNJGBEXZUYOI-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-2-ethylbenzene is a useful research compound. Its molecular formula is C8H8BrCl and its molecular weight is 219.5 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-chloro-2-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQNJGBEXZUYOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657204
Record name 4-Bromo-1-chloro-2-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289039-22-1
Record name 4-Bromo-1-chloro-2-ethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289039-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-chloro-2-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-chloro-2-ethylbenzene (CAS 289039-22-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of 4-Bromo-1-chloro-2-ethylbenzene. The information is intended to support research, discovery, and development activities involving this halogenated aromatic compound.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the CAS number 289039-22-1.[1] It is a clear, colorless liquid at room temperature.[2] Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 289039-22-1
Molecular Formula C₈H₈BrCl[1]
IUPAC Name This compound[1]
SMILES CCC1=C(C=CC(=C1)Br)Cl[1]
InChI Key ILQNJGBEXZUYOI-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 219.51 g/mol [2]
Appearance Clear, colorless liquid[2]
Density 1.459 g/cm³[3]
Boiling Point 235.1 °C at 760 mmHg[3]
Flash Point 116.2 °C[3]
Refractive Index 1.556[3]
Purity ≥95% to ≥98% (commercially available)[2][4][5]

Synthesis of this compound

Proposed Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts.[6][7][8][9] A potential starting material for the synthesis of this compound could be 2-amino-4-bromo-1-chlorobenzene, which would then be ethylated, or more plausibly, starting from a suitably substituted aniline (B41778). A logical retrosynthetic analysis suggests that a multi-step synthesis starting from a commercially available substituted aniline would be a practical approach.

Proposed Experimental Protocol:

Step 1: Diazotization of 3-bromo-4-chloroaniline (B1338066)

  • In a well-ventilated fume hood, prepare a solution of 3-bromo-4-chloroaniline in an appropriate aqueous acid (e.g., HCl or HBr).

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

  • Continue stirring for 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Reaction with Copper(I) Bromide

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid (HBr).

  • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer sequentially with dilute aqueous sodium hydroxide, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic extract under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Synthesis_Workflow cluster_synthesis Proposed Synthesis of this compound Start 3-bromo-4-chloroaniline Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization DiazoniumSalt Diazonium Salt Intermediate Diazotization->DiazoniumSalt Sandmeyer Sandmeyer Reaction (CuBr, HBr) DiazoniumSalt->Sandmeyer CrudeProduct Crude Product Sandmeyer->CrudeProduct Workup Aqueous Work-up & Extraction CrudeProduct->Workup Purification Purification (Vacuum Distillation) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Proposed synthesis workflow for this compound.

Analytical Methods

Comprehensive analysis is crucial for confirming the identity and purity of this compound. The following are proposed analytical protocols based on standard methods for similar halogenated aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

Proposed GC-MS Protocol:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless injector at 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MSD Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-400 amu.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

GCMS_Workflow cluster_gcms GC-MS Analysis Workflow Sample Sample in Solvent Injection GC Injection Sample->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analyzer (Quadrupole) Ionization->MassAnalysis Detection Detector MassAnalysis->Detection Data Data Acquisition & Analysis Detection->Data

Caption: General workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of this compound, particularly for purity determination.

Proposed HPLC Protocol:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD monitoring at a wavelength of 220 nm.

HPLC_Workflow cluster_hplc HPLC Analysis Workflow Sample Sample in Mobile Phase Injection HPLC Injection Sample->Injection Separation Reverse-Phase C18 Column Separation Injection->Separation Detection Diode Array Detector (DAD) Separation->Detection Data Chromatogram Acquisition & Analysis Detection->Data

Caption: General workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Aromatic Protons (3H): Expected to appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The electron-withdrawing effects of the bromine and chlorine atoms will deshield these protons.

  • Ethyl Group (CH₂): A quartet is expected around δ 2.6-2.8 ppm due to coupling with the methyl protons.

  • Ethyl Group (CH₃): A triplet is expected around δ 1.2-1.4 ppm due to coupling with the methylene (B1212753) protons.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-145 ppm). The carbons directly attached to the bromine and chlorine atoms will be significantly influenced by their electronegativity.

  • Ethyl Group (CH₂): A signal is expected around δ 25-30 ppm.

  • Ethyl Group (CH₃): A signal is expected around δ 13-16 ppm.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Table 3: GHS Hazard Information

Hazard StatementDescription
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.

  • In case of insufficient ventilation, wear suitable respiratory equipment.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

Applications in Research and Drug Development

Halogenated aromatic compounds like this compound are valuable intermediates in organic synthesis. The bromine and chlorine atoms provide reactive sites for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic substitution reactions, respectively. These reactions are fundamental in the construction of more complex molecules, including active pharmaceutical ingredients (APIs). The ethyl group can influence the lipophilicity and steric properties of potential drug candidates.

This compound can serve as a building block for the synthesis of a wide range of chemical entities for screening in drug discovery programs. Its utility as an intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes, highlights its relevance in the pharmaceutical industry.[10][11]

Logical_Relationship cluster_applications Role in Drug Development Compound This compound Intermediate Chemical Intermediate Compound->Intermediate CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Intermediate->CrossCoupling APISynthesis API Synthesis CrossCoupling->APISynthesis DrugDiscovery Drug Discovery & Development APISynthesis->DrugDiscovery

Caption: Role as an intermediate in drug development.

Conclusion

This compound is a key chemical intermediate with well-defined physicochemical properties. While specific experimental protocols for its synthesis and analysis are not extensively published, this guide provides robust, proposed methodologies based on established chemical principles. Its utility in the synthesis of complex organic molecules makes it a valuable compound for researchers and professionals in drug development and other areas of chemical synthesis. Adherence to appropriate safety protocols is essential when handling this compound.

References

physical and chemical properties of 4-Bromo-1-chloro-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Bromo-1-chloro-2-ethylbenzene (CAS No: 289039-22-1), a substituted aromatic hydrocarbon. This document consolidates essential data, outlines plausible experimental protocols for its synthesis and analysis, and presents logical workflows to support research and development activities.

Chemical Identity and Structure

This compound is a halogenated aromatic compound. Its structure consists of a benzene (B151609) ring substituted with a bromine atom, a chlorine atom, and an ethyl group at positions 4, 1, and 2, respectively.

Chemical Structure of this compound cluster_structure C1 C C2 C C1->C2 Cl Cl C1->Cl C3 C C2->C3 Et_C1 CH2 C2->Et_C1 C4 C C3->C4 C5 C C4->C5 Br Br C4->Br C6 C C5->C6 C6->C1 Et_C2 CH3 Et_C1->Et_C2

Caption: 2D representation of this compound.

The following table summarizes the key identifiers for this compound.

Identifier TypeValue
IUPAC Name This compound[1]
CAS Number 289039-22-1[1][2]
Molecular Formula C₈H₈BrCl[2][3]
SMILES CCC1=C(C=CC(=C1)Br)Cl[1]
InChI InChI=1S/C8H8BrCl/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3[1][3]
InChIKey ILQNJGBEXZUYOI-UHFFFAOYSA-N[1][3]

Physical and Chemical Properties

This compound is a clear, colorless liquid at room temperature.[3] Its physical and chemical properties are detailed in the table below.

PropertyValue
Molecular Weight 219.51 g/mol [2][3]
Appearance Clear, colorless liquid[3]
Density 1.459 g/cm³[2]
Boiling Point 235.1 °C at 760 mmHg[2]
Flash Point 116.2 °C[2]
Refractive Index 1.556 - 1.5690 (@ 20°C)[2][4]
Vapor Pressure 0.0778 mmHg at 25°C[2]
Purity ≥95% to ≥98%[3][4]

Chemical Reactivity and Stability

As a halogenated aromatic hydrocarbon, this compound exhibits reactivity typical of this class of compounds. The bromine and chlorine substituents are deactivating and ortho-, para-directing for electrophilic aromatic substitution, although the existing substitution pattern makes further substitutions sterically hindered. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck couplings, which are valuable for forming carbon-carbon bonds in synthetic chemistry. The ethyl group can undergo free-radical halogenation at the benzylic position under UV light or with radical initiators. The compound is stable under normal laboratory conditions.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in peer-reviewed literature. However, plausible methods can be derived from established organic chemistry reactions.

Plausible Synthesis Protocol: Friedel-Crafts Ethylation

A logical synthetic route to this compound is the Friedel-Crafts ethylation of 1-bromo-4-chlorobenzene.

Plausible Synthesis Workflow start Start Materials: 1-Bromo-4-chlorobenzene Ethyl Halide (e.g., C2H5Br) Lewis Acid (e.g., AlCl3) reaction Friedel-Crafts Ethylation Reaction - Anhydrous conditions - Inert atmosphere (N2 or Ar) - Controlled temperature (e.g., 0-25°C) start->reaction quench Reaction Quenching - Slowly add to ice-water mixture reaction->quench extraction Work-up: Extraction - Extract with organic solvent (e.g., Dichloromethane) - Wash with water and brine quench->extraction drying Drying and Filtration - Dry organic layer over anhydrous MgSO4 - Filter to remove drying agent extraction->drying purification Purification - Remove solvent via rotary evaporation - Purify crude product by fractional distillation under reduced pressure drying->purification analysis Analysis and Characterization - GC-MS for purity and identity - NMR for structural confirmation purification->analysis product Final Product: This compound analysis->product Logical Flow of Chemical Identification cas CAS Number (289039-22-1) name IUPAC Name (this compound) cas->name formula Molecular Formula (C8H8BrCl) name->formula structure Chemical Structure (SMILES, InChI) formula->structure properties Physical & Chemical Properties (MW, BP, Density, etc.) structure->properties Predicts analysis Analytical Confirmation (GC-MS, NMR, IR) structure->analysis Verifies properties->analysis Verifies

References

4-Bromo-1-chloro-2-ethylbenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-1-chloro-2-ethylbenzene. The information is presented to support research and development activities where this compound may be utilized as a synthetic intermediate or building block.

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is provided in the table below for ease of reference and comparison.

ParameterValueCitations
Molecular Formula C₈H₈BrCl[1][2][3][4]
Molecular Weight 219.51 g/mol [2][3][4]
Monoisotopic Mass 217.94979 Da[1][5]
CAS Number 289039-22-1[1][2][3][4]
Appearance Clear, colorless liquid[1][2][3]
Density 1.459 g/cm³[3]
Boiling Point 235.1°C at 760 mmHg[3]
Flash Point 116.2°C[3]
Refractive Index 1.556[3]
InChI Key ILQNJGBEXZUYOI-UHFFFAOYSA-N[1][2][5]
Canonical SMILES CCC1=C(C=CC(=C1)Br)Cl[1][5]

Experimental Protocols

A plausible, though not experimentally verified, synthetic approach could involve the following conceptual steps:

  • Friedel-Crafts Acylation: Reaction of a suitable bromochloro-benzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an acetyl group.

  • Clemmensen or Wolff-Kishner Reduction: Reduction of the resulting ketone to an ethyl group.

  • Purification: The final product would require purification, likely through techniques such as distillation or column chromatography, to achieve the desired purity for subsequent applications.

It is imperative for researchers to develop and validate a specific synthetic protocol in a laboratory setting, including in-process controls and full analytical characterization of the final compound.

Logical Relationship Diagram

The following diagram illustrates the key identifiers and properties of this compound, providing a clear visual summary of its core attributes.

Caption: Key identifiers and properties of the compound.

References

4-Bromo-1-chloro-2-ethylbenzene IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-1-chloro-2-ethylbenzene

This technical guide provides comprehensive information on this compound, including its nomenclature, chemical and physical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Name and Synonyms

The unequivocally recognized IUPAC name for the compound is This compound [1][2][3].

The compound is also known by a variety of synonyms, which are listed below:

  • 5-Bromo-2-chloroethylbenzene[1][3]

  • Benzene, 4-bromo-1-chloro-2-ethyl-[1][4]

  • 4-bromo-1-chloro-2-ethyl benzene[1][3]

  • 4-Bromo-1-chloro-2-ethyl-benzene[1][3]

  • 1-Bromo-4-chloro-3-ethylbenzene[4]

  • AKOS016000232[1]

  • CS-0296578[1]

  • DTXCID20607954[1]

  • DTXSID90657204[1]

  • E89498[1]

  • EN300-112057[1]

  • F037719[1]

  • ILQNJGBEXZUYOI-UHFFFAOYSA-N[1]

  • MFCD00672954[1]

  • PS-11894[1]

  • RefChem:290469[1]

  • SCHEMBL29426994[1]

  • SCHEMBL43286[1]

  • SY064862[1]

Quantitative Data

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers

IdentifierValueReference
CAS Number289039-22-1[1]
PubChem CID44119401[1]
Molecular FormulaC₈H₈BrCl[1][5]
Molecular Weight219.51 g/mol [5]
InChI KeyILQNJGBEXZUYOI-UHFFFAOYSA-N[1]
Canonical SMILESCCC1=C(C=CC(=C1)Br)Cl[1]

Table 2: Physical and Chemical Properties

PropertyValueReference
AppearanceClear, colorless liquid[2][5][6]
Purity≥95% - ≥98.0%[2][5]
Boiling Point235.1 °C at 760 mmHg[4]
Density1.459 g/cm³[4]
Refractive Index1.5650-1.5690 @ 20 °C[2]
Flash Point116.2 °C[4]
Vapor Pressure0.0778 mmHg at 25°C[4]
XLogP33.66490[4]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via the electrophilic bromination of 1-chloro-2-ethylbenzene (B1361349). The ethyl group is an ortho-, para-director and the chloro group is also an ortho-, para-director. In this case, the para position to the ethyl group and meta to the chloro group is the most sterically accessible and electronically favorable position for substitution.

Materials:

  • 1-Chloro-2-ethylbenzene

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup: In a fume hood, a dry 250 mL round-bottom flask equipped with a magnetic stir bar is charged with 1-chloro-2-ethylbenzene (1 equivalent).

  • Acid Addition: To the stirred starting material, add concentrated sulfuric acid (approximately 4-5 mL per gram of 1-chloro-2-ethylbenzene) dropwise. An ice bath can be used to maintain the temperature below 20°C.

  • Addition of Brominating Agent: Once the 1-chloro-2-ethylbenzene has fully dissolved, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 25°C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and water.

  • Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with dichloromethane.

  • Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification start 1-Chloro-2-ethylbenzene mix Reaction Mixture start->mix Dissolve reagent1 H₂SO₄ reagent1->mix reagent2 N-Bromosuccinimide (NBS) reagent2->mix quench Quench with Ice/Water mix->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Synthetic workflow for this compound.

References

Technical Guide: Solubility of 4-Bromo-1-chloro-2-ethylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-chloro-2-ethylbenzene is a substituted aromatic hydrocarbon with applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in these fields. Solubility data is critical for a range of applications, including reaction medium selection, optimization of reaction conditions, development of purification protocols such as crystallization and chromatography, and formulation of products.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine these values experimentally. It includes a qualitative assessment of expected solubility based on physicochemical properties, a detailed experimental protocol for quantitative solubility determination, and a structured template for data presentation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₈BrCl[1][2][3]
Molecular Weight 219.51 g/mol [1][2][3]
Appearance Colorless liquid[1][2][4]
Density 1.459 g/cm³[4]
Boiling Point 235.1 °C at 760 mmHg[4]
LogP (XLogP3) 3.66[4]
Refractive Index 1.556[4]

Qualitative Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in various solvents. This compound is a relatively non-polar molecule due to the presence of the benzene (B151609) ring and the ethyl group. The halogen substituents (bromine and chlorine) introduce some polarity, but the overall character of the molecule remains largely non-polar.

Based on its structure and physicochemical properties, the following qualitative solubility profile is expected:

  • High Solubility: The compound is expected to be highly soluble in non-polar and weakly polar aprotic solvents. This is because the intermolecular forces (primarily London dispersion forces) between the solute and solvent molecules are similar in strength to the forces within the pure solute and pure solvent.

  • Moderate Solubility: Moderate solubility is anticipated in polar aprotic solvents. While the dipole-dipole interactions in these solvents are stronger, the non-polar part of this compound can still interact favorably.

  • Low to Negligible Solubility: The compound is expected to have low to negligible solubility in highly polar protic solvents like water. The strong hydrogen bonding network in such solvents makes it energetically unfavorable for the non-polar solute molecules to dissolve.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in the peer-reviewed literature. Table 2 is provided as a template for researchers to populate with their experimentally determined data, allowing for a direct comparison of solubility across different solvent classes.

Table 2: Experimentally Determined Solubility of this compound at 25°C

Solvent ClassSolventPolarity IndexSolubility ( g/100 mL)Molar Solubility (mol/L)
Non-Polar Aprotic Hexane0.1Data not availableData not available
Toluene2.4Data not availableData not available
Weakly Polar Aprotic Dichloromethane3.1Data not availableData not available
Diethyl Ether2.8Data not availableData not available
Ethyl Acetate4.4Data not availableData not available
Polar Aprotic Acetone5.1Data not availableData not available
Acetonitrile5.8Data not availableData not available
Dimethylformamide (DMF)6.4Data not availableData not available
Polar Protic Methanol5.1Data not availableData not available
Ethanol4.3Data not availableData not available

Experimental Protocol for Solubility Determination

The following section details a comprehensive, generalized protocol for the experimental determination of the solubility of this compound in organic solvents. The recommended methodology is the isothermal shake-flask method , which is a reliable technique for determining the thermodynamic equilibrium solubility.[5][6][7]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Procedure

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The presence of undissolved liquid solute is necessary to ensure that a saturated solution is achieved.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled orbital shaker set at a constant temperature (e.g., 25°C).

  • Shake the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure that the concentration of the solute in the solution has stabilized.[5][6]

Step 2: Sample Collection and Preparation

  • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the undissolved solute to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved micro-droplets.

  • Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

Step 3: Quantitative Analysis The concentration of this compound in the diluted saturated solutions can be determined using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy.

  • Using HPLC-UV:

    • Develop an HPLC method with an appropriate column (e.g., C18) and mobile phase that provides good separation and peak shape for the analyte.

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Inject the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original concentration of the saturated solution by applying the dilution factor.

  • Using UV-Vis Spectroscopy:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.

    • Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration at λmax, ensuring it adheres to the Beer-Lambert law.[8]

    • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original concentration of the saturated solution by applying the dilution factor.

Data Reporting

Solubility should be reported in standard units such as grams per 100 mL ( g/100 mL) and moles per liter (mol/L). It is also crucial to specify the temperature at which the solubility was determined.

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the conceptual relationship between the properties of this compound and a solvent, which governs its solubility.

G Solubility Determining Factors cluster_solute This compound cluster_solvent Solvent Solute Non-polar Character (Benzene Ring, Ethyl Group) Solubility Solubility (High, Moderate, Low) Solute->Solubility Intermolecular Forces Polarity Some Polarity (Br, Cl substituents) Polarity->Solubility Dipole-Dipole Interactions SolventType Solvent Polarity (Non-polar, Polar Aprotic, Polar Protic) SolventType->Solubility Like Dissolves Like

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of the solubility of this compound.

G Workflow for Solubility Determination Start Start: Excess Solute + Solvent Equilibration Shake at Constant Temp (≥ 24h) Start->Equilibration Settling Settle Undissolved Solute (≥ 2h) Equilibration->Settling Sampling Filter Supernatant (0.22 µm filter) Settling->Sampling Dilution Dilute Sample to Known Volume Sampling->Dilution Analysis Analyze Concentration (HPLC-UV or UV-Vis) Dilution->Analysis Calculation Calculate Solubility (g/100mL, mol/L) Analysis->Calculation End End: Quantitative Solubility Data Calculation->End

Caption: Experimental workflow for determining solubility.

References

An In-depth Technical Guide to the Theoretical Mechanism and Synthesis of 4-Bromo-1-chloro-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical principles and a plausible synthetic pathway for producing 4-Bromo-1-chloro-2-ethylbenzene. The document details the underlying electrophilic aromatic substitution mechanism, focusing on the regiochemical outcome dictated by the directing effects of the substituents on the aromatic ring. A detailed, albeit adapted, experimental protocol is provided, and all quantitative data is summarized for clarity and comparative analysis.

Theoretical Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from 1-chloro-2-ethylbenzene (B1361349) is a classic example of an electrophilic aromatic substitution (EAS) reaction. This type of reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile, in this case, a bromine cation (or a polarized bromine species).[1][2] The reaction proceeds via a two-step mechanism:

  • Formation of the Sigma Complex (Arenium Ion): The π electrons of the aromatic ring act as a nucleophile, attacking the electrophilic bromine species (generated from Br₂ and a Lewis acid catalyst, such as FeBr₃). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1]

  • Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon of the sigma complex. This step is fast and leads to the restoration of the aromatic π system, yielding the brominated product.[1]

Regioselectivity: The Directing Effects of Chloro and Ethyl Groups

The key to successfully synthesizing the desired isomer, this compound, lies in understanding the directing effects of the chloro and ethyl substituents already present on the benzene (B151609) ring.

  • Ethyl Group (-CH₂CH₃): The ethyl group is an activating substituent. Through an inductive effect (+I), it donates electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. The ethyl group is an ortho-, para-director , meaning it directs incoming electrophiles to the positions ortho and para to itself. This is due to the stabilization of the sigma complex through resonance, where the positive charge can be delocalized onto the secondary carbon of the ethyl group.

  • Chloro Group (-Cl): The chloro group is a deactivating substituent. Due to its high electronegativity, it withdraws electron density from the ring via an inductive effect (-I), making the ring less reactive than benzene. However, the chlorine atom has lone pairs of electrons that can be donated to the ring through resonance (+R). This resonance effect, which directs incoming electrophiles to the ortho and para positions, is outweighed by the stronger deactivating inductive effect. Thus, the chloro group is an ortho-, para-director, but it slows down the rate of reaction.

Predicting the Major Product

In 1-chloro-2-ethylbenzene, the two substituents have competing directing effects. The ethyl group at C2 directs to C3 (ortho), C4 (para), and C6 (ortho). The chloro group at C1 directs to C2 (ortho, already substituted), C4 (para), and C6 (ortho).

The positions C4 and C6 are activated by both groups. However, the ethyl group is an activating group, while the chloro group is a deactivating group. In electrophilic aromatic substitution on a disubstituted benzene ring where one group is activating and the other is deactivating, the activating group's directing effect generally dominates.

Therefore, the substitution is primarily directed by the ethyl group to its ortho and para positions. Of these, the para position (C4) is sterically less hindered than the ortho position (C6), which is adjacent to the relatively bulky ethyl group. Consequently, the major product of the bromination of 1-chloro-2-ethylbenzene is predicted to be This compound .

Proposed Synthesis Pathway

The most plausible and direct method for the synthesis of this compound is the electrophilic bromination of 1-chloro-2-ethylbenzene using molecular bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1-Chloro-2-ethylbenzene 1-Chloro-2-ethylbenzene Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution 1-Chloro-2-ethylbenzene->Electrophilic Aromatic Substitution Bromine (Br2) Bromine (Br2) Bromine (Br2)->Electrophilic Aromatic Substitution Iron(III) Bromide (FeBr3) Iron(III) Bromide (FeBr3) Iron(III) Bromide (FeBr3)->Electrophilic Aromatic Substitution Catalyst This compound This compound Electrophilic Aromatic Substitution->this compound

Caption: Synthetic pathway for this compound.

Data Presentation

The following tables summarize the key quantitative data for the reactant, product, and a proposed reaction protocol.

Table 1: Properties of Key Compounds

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
Reactant 1-Chloro-2-ethylbenzene89-96-3C₈H₉Cl140.61Colorless liquid
Product This compound289039-22-1C₈H₈BrCl219.51Colorless liquid[3]

Table 2: Proposed Experimental Parameters

ParameterValue
Reactants
1-Chloro-2-ethylbenzene1.0 eq
Bromine1.1 eq
Iron(III) Bromide0.1 eq
Solvent Dichloromethane (B109758) (CH₂Cl₂)
Reaction Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Aqueous sodium bisulfite quench, extraction
Purification Column chromatography
Predicted Yield 70-85% (estimated)

Experimental Protocols

The following is a detailed, plausible experimental protocol for the synthesis of this compound, adapted from standard procedures for electrophilic bromination of substituted benzenes.

Materials and Equipment
  • 1-Chloro-2-ethylbenzene

  • Bromine

  • Anhydrous iron(III) bromide

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes and ethyl acetate (B1210297) for elution

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for column chromatography

Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-chloro-2-ethylbenzene (1.0 eq) in anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath and add anhydrous iron(III) bromide (0.1 eq) in one portion.

  • Bromine Addition: Slowly add a solution of bromine (1.1 eq) in dichloromethane to the stirred reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure this compound.

G Start Start Dissolve 1-chloro-2-ethylbenzene in CH2Cl2 Dissolve 1-chloro-2-ethylbenzene in CH2Cl2 Start->Dissolve 1-chloro-2-ethylbenzene in CH2Cl2 Cool to 0 C Cool to 0 C Dissolve 1-chloro-2-ethylbenzene in CH2Cl2->Cool to 0 C Add FeBr3 catalyst Add FeBr3 catalyst Cool to 0 C->Add FeBr3 catalyst Slowly add Br2 solution Slowly add Br2 solution Add FeBr3 catalyst->Slowly add Br2 solution Stir at room temperature (2-4h) Stir at room temperature (2-4h) Slowly add Br2 solution->Stir at room temperature (2-4h) Monitor by TLC/GC Monitor by TLC/GC Stir at room temperature (2-4h)->Monitor by TLC/GC Quench with NaHSO3 Quench with NaHSO3 Monitor by TLC/GC->Quench with NaHSO3 Extract with CH2Cl2 Extract with CH2Cl2 Quench with NaHSO3->Extract with CH2Cl2 Wash with NaHCO3 and brine Wash with NaHCO3 and brine Extract with CH2Cl2->Wash with NaHCO3 and brine Dry over MgSO4 Dry over MgSO4 Wash with NaHCO3 and brine->Dry over MgSO4 Concentrate in vacuo Concentrate in vacuo Dry over MgSO4->Concentrate in vacuo Purify by column chromatography Purify by column chromatography Concentrate in vacuo->Purify by column chromatography This compound This compound Purify by column chromatography->this compound

Caption: Experimental workflow for the synthesis of this compound.

Mandatory Visualization

The following diagram illustrates the signaling pathway of the electrophilic aromatic substitution mechanism for the bromination of 1-chloro-2-ethylbenzene, leading to the formation of the major product.

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product_formation Product Formation 1-Chloro-2-ethylbenzene 1-Chloro-2-ethylbenzene Sigma Complex (Arenium Ion) Sigma Complex (Arenium Ion) 1-Chloro-2-ethylbenzene->Sigma Complex (Arenium Ion) Nucleophilic attack Br2 Br2 Br-Br-FeBr3 complex Br-Br-FeBr3 complex Br2->Br-Br-FeBr3 complex Lewis acid activation FeBr3 FeBr3 FeBr3->Br-Br-FeBr3 complex Br-Br-FeBr3 complex->Sigma Complex (Arenium Ion) Deprotonation Deprotonation Sigma Complex (Arenium Ion)->Deprotonation Loss of H+ Deprotonation->FeBr3 Catalyst regenerated This compound This compound Deprotonation->this compound Aromaticity restored HBr HBr Deprotonation->HBr

Caption: Mechanism of electrophilic bromination of 1-chloro-2-ethylbenzene.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Bromo-1-chloro-2-ethylbenzene in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-chloro-2-ethylbenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its structure, featuring both a bromine and a chlorine atom on a benzene (B151609) ring, allows for selective functionalization through various cross-coupling reactions. The carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling regioselective Suzuki-Miyaura coupling at the 4-position. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of complex biaryl and poly-aryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing this compound as a key substrate. The methodologies described herein are based on established principles of Suzuki coupling and can be adapted for the synthesis of a diverse array of 4-aryl-1-chloro-2-ethylbenzene derivatives.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester.[2][3] For this compound, the reaction selectively substitutes the bromine atom with various aryl or heteroaryl groups. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system.[4][5] The catalytic cycle involves three primary steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6][7][8]

Data Presentation

The efficiency of the Suzuki coupling of this compound is influenced by the choice of catalyst, ligand, base, and solvent. The following tables summarize representative reaction conditions for the Suzuki coupling of analogous aryl bromides, which can serve as a starting point for optimization.

Table 1: Typical Palladium Catalysts and Ligands for Suzuki Coupling of Aryl Bromides

Palladium PrecursorLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄None1-5Often used directly, suitable for a range of substrates.[4]
Pd(OAc)₂PPh₃1-5 (Pd), 2-10 (Ligand)A common and cost-effective catalyst system.
PdCl₂(dppf)dppf (built-in)1-5Effective for a variety of aryl bromides.[6]
Pd₂(dba)₃SPhos, XPhos, or other bulky phosphine ligands1-3 (Pd), 2-6 (Ligand)Highly active catalyst systems, good for challenging substrates.[9]

Table 2: Common Bases and Solvents for Suzuki Coupling Reactions

BaseSolvent SystemTypical ConcentrationTemperature (°C)
K₂CO₃Toluene/H₂O, Dioxane/H₂O, DMF/H₂O2 M aqueous solution or as a solid80-110
Cs₂CO₃Dioxane, Toluene, THFAs a solid80-110
K₃PO₄Dioxane, TolueneAs a solid80-110
Na₂CO₃Ethanol/Toluene, DMF/H₂O2 M aqueous solution or as a solid80-100

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a generalized procedure and may require optimization for specific substrates.[4][9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 219.5 mg), the arylboronic acid (e.g., 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.7 mg).

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 4:1 1,4-Dioxane/H₂O) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-aryl-1-chloro-2-ethylbenzene.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

experimental_workflow reagents 1. Add Reactants: This compound, Arylboronic Acid, Base inert 2. Establish Inert Atmosphere (Ar/N₂) reagents->inert catalyst 3. Add Palladium Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat and Stir (80-100°C) solvent->reaction workup 6. Aqueous Work-up & Extraction reaction->workup purification 7. Column Chromatography workup->purification product 8. Isolated Product: 4-Aryl-1-chloro-2-ethylbenzene purification->product

Caption: General experimental workflow for the Suzuki coupling reaction.

suzuki_cycle pd0 Pd(0)Ln pd2_halide Ar-Pd(II)Ln-Br pd0->pd2_halide Oxidative Addition pd2_alkoxide Ar-Pd(II)Ln-OR' pd2_halide->pd2_alkoxide Ligand Exchange pd2_biaryl Ar-Pd(II)Ln-Ar' pd2_alkoxide->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) aryl_halide Ar-Br (4-Bromo-1-chloro- 2-ethylbenzene) boronic_acid Ar'B(OH)₂ base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Selective Grignard Reagent Formation from 4-Bromo-1-chloro-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophiles in organic synthesis, pivotal for the formation of carbon-carbon bonds.[1] The preparation of these organomagnesium halides typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[2][3] A significant challenge arises when the substrate contains multiple halogen atoms, where the selective formation of a Grignard reagent at a single position is crucial to prevent side reactions and enable specific subsequent functionalization.[1]

This document provides a detailed protocol for the chemoselective formation of a Grignard reagent from 4-Bromo-1-chloro-2-ethylbenzene. The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for the selective insertion of magnesium, yielding 2-chloro-5-ethylphenylmagnesium bromide. This regioselectivity is governed by the bond dissociation energies of the carbon-halogen bonds, with the reactivity order being I > Br > Cl > F.[4] The weaker C-Br bond has a lower activation energy for magnesium insertion, making it the preferred site of reaction under controlled conditions.[4] This targeted approach provides a valuable intermediate for the synthesis of complex molecules in pharmaceutical and materials science research.

Reaction Pathway and Logic

The chemoselective nature of this Grignard formation is central to its utility. The reaction preferentially proceeds at the more labile carbon-bromine bond, leaving the carbon-chlorine bond intact for potential future transformations.

G sub This compound grignard 2-Chloro-5-ethylphenylmagnesium bromide sub->grignard + Mg, Anhydrous THF side_product Wurtz Coupling Byproducts sub->side_product Side Reaction mg Magnesium (Mg) mg->grignard thf Anhydrous THF thf->grignard unreacted_cl C-Cl bond remains grignard->unreacted_cl Selectivity

Caption: Chemoselective Grignard reagent formation pathway.

Quantitative Data

While specific yield data for the Grignard reagent formation from this compound is not extensively reported, data from analogous reactions with chlorobromoarenes demonstrate the feasibility and typical efficiency of this selective transformation. The following table provides expected ranges based on similar reported procedures. Optimization of the reaction conditions is recommended to achieve the highest possible yield and selectivity.

ParameterValue / RangeNotes
Grignard Formation
SolventAnhydrous Tetrahydrofuran (B95107) (THF)Essential for stabilization of the Grignard reagent.[5]
Magnesium1.1 - 1.5 equivalentsA slight excess ensures complete reaction of the aryl bromide.
Activation MethodIodine crystal or 1,2-dibromoethane (B42909)Helps to initiate the reaction by etching the passivating oxide layer on the magnesium surface.[4]
Reaction Temperature25-40 °C (initiation), then refluxGentle warming may be needed to start the reaction. The reaction is exothermic.
Reaction Time1 - 3 hoursMonitored by quenching an aliquot and analyzing by GC-MS or TLC.
Expected Outcomes
Yield of Grignard Reagent70 - 90% (estimated)Highly dependent on the quality of reagents and anhydrous conditions.
Selectivity (Br vs. Cl)> 95%The C-Br bond is significantly more reactive.
Major Side ProductWurtz coupling byproductCan be minimized by slow addition of the halide and maintaining a high dilution.[1][5]

Experimental Protocols

Materials and Reagents
  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-dibromoethane

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (three-necked round-bottom flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and stir bar

  • Heating mantle

Detailed Experimental Procedure

1. Preparation of Glassware:

  • All glassware must be rigorously dried in an oven at 120 °C overnight and allowed to cool in a desiccator or under a stream of inert gas.

  • Assemble the three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

  • Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.

2. Magnesium Activation:

  • Place magnesium turnings (1.2 equivalents) into the reaction flask.

  • Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.

  • Gently warm the flask with a heating mantle until violet iodine vapors are observed or ethylene (B1197577) gas evolves from the 1,2-dibromoethane, then allow it to cool to room temperature under an inert atmosphere. This process activates the magnesium surface.[4]

3. Grignard Reagent Formation:

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Add a small portion (~5-10%) of this solution to the activated magnesium turnings in the flask.

  • The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy, gray solution. Gentle warming may be applied to initiate the reaction.

  • Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. Use an external water bath to control the temperature if the reaction becomes too vigorous.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure the complete consumption of the starting material.

4. Confirmation of Grignard Reagent Formation (Optional):

  • To confirm the formation of the Grignard reagent, carefully withdraw a small aliquot (e.g., 0.1 mL) via syringe and quench it in a separate vial with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the quenched aliquot with diethyl ether, dry the organic layer, and analyze by GC-MS. The desired product will show a mass corresponding to 1-chloro-3-ethylbenzene.

5. Use of the Grignard Reagent:

  • The resulting gray-to-brown solution of 2-chloro-5-ethylphenylmagnesium bromide is now ready for use in subsequent reactions.

  • It is highly recommended to use the Grignard reagent immediately. If storage is necessary, it must be kept under a strict inert atmosphere in a well-sealed container.

Experimental Workflow Diagram

G prep Preparation dry_glassware Dry Glassware (Oven/Flame) prep->dry_glassware reaction Reaction initiate Initiate Reaction (add small aliquot) reaction->initiate analysis Analysis & Use test_completion Test for Completion (Quench Aliquot, GC-MS) analysis->test_completion assemble Assemble Apparatus under N2/Ar dry_glassware->assemble activate_mg Activate Mg with Iodine/DBE assemble->activate_mg prepare_solution Prepare THF solution of Substrate activate_mg->prepare_solution prepare_solution->reaction add_substrate Slowly add remaining Substrate initiate->add_substrate reflux Stir at RT/Reflux (1-2h) add_substrate->reflux reflux->analysis use_grignard Use Grignard Solution Directly test_completion->use_grignard

Caption: Experimental workflow for selective Grignard formation.

Safety Precautions

  • Grignard reagents are highly reactive and react violently with water and protic solvents.[4] Ensure all glassware is scrupulously dried and all solvents are anhydrous.

  • The reaction is exothermic and can become vigorous. Maintain good control over the addition rate and have an ice bath ready for emergency cooling.

  • Ethereal solvents like THF and diethyl ether are extremely flammable.[4] Perform the reaction in a well-ventilated fume hood, away from ignition sources.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Troubleshooting

ProblemPossible CauseSolution
Reaction fails to initiate Inactive magnesium surface (oxide layer).[6]Activate magnesium with iodine or 1,2-dibromoethane, or by crushing the turnings.
Wet glassware or solvent.[6]Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvent.
Low yield of Grignard reagent Incomplete reaction.Ensure efficient stirring and sufficient reaction time.
Grignard reagent is quenched by moisture or acidic impurities.[6]Maintain strict anhydrous conditions and use purified reagents.
Formation of Wurtz coupling byproducts.[1]Add the dihalo-arene slowly to the magnesium suspension to maintain a low concentration of the halide.
Formation of di-Grignard reagent Reaction temperature is too high.Maintain a low reaction temperature (e.g., room temperature to gentle reflux).
Prolonged reaction time.Monitor the reaction progress and use the reagent once the starting bromide is consumed.

References

Application Notes and Protocols: The Role of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene in the Synthesis of Dapagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a mechanism that allows for the excretion of excess glucose in the urine, thereby improving glycemic control in adults with type 2 diabetes. The synthesis of this complex C-aryl glucoside involves several key steps, with the formation of the aglycone moiety being a critical phase. A pivotal intermediate in many patented and published synthetic routes for Dapagliflozin is 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) . This document provides detailed application notes and protocols concerning the synthesis and role of this key intermediate.

Clarification of Chemical Intermediate: Initial searches for "4-Bromo-1-chloro-2-ethylbenzene" in the context of Dapagliflozin synthesis did not yield direct synthetic routes. It is highly probable that this was a typographical error, and the intended, and widely documented, key intermediate is 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene . This document will focus on the synthesis and application of the latter.

Application Notes

The primary role of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is to serve as the aglycone precursor in the C-glycosylation reaction that forms the core structure of Dapagliflozin. Its structure contains the necessary chloro- and ethoxybenzyl- substituted phenyl ring that is characteristic of Dapagliflozin. The bromine atom on this intermediate is strategically positioned to facilitate a metal-halogen exchange, typically forming an organolithium or Grignard reagent. This reactive species then attacks a protected glucose derivative, such as 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone, to form the crucial carbon-carbon bond of the C-aryl glucoside.

The synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene itself is a multi-step process that typically begins with 5-bromo-2-chlorobenzoic acid. The key transformations involve a Friedel-Crafts acylation followed by a reduction.

Quantitative Data Summary

The following tables summarize quantitative data from representative synthetic protocols for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene and its subsequent conversion to a Dapagliflozin precursor.

Table 1: Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1. Acylation5-bromo-2-chlorobenzoyl chloridePhenetole (B1680304), Aluminum chlorideDichloromethane0-52~95 (crude)-[1][2]
2. Reduction5-bromo-2-chloro-4'-ethoxybenzophenoneTriethylsilane, Boron trifluoride etherateAcetonitrile (B52724)/Dichloromethane-10 to 0579 (after cryst.)>99.7[3]
One-Pot5-bromo-2-chlorobenzoic acidOxalyl chloride, Phenetole, Aluminum chloride, TriethylsilaneDichloromethane0-25~38Not specifiedNot specified[4]

Table 2: C-Glycosylation using 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Starting MaterialsReagentsSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (β:α)Reference
4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactonen-Butyllithium, Methanesulfonic acidTHF/Toluene (B28343), Methanol-78 to 15~378 (from lactone)>99:1[3]

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

This protocol is a representative two-step procedure involving Friedel-Crafts acylation and subsequent reduction.

Step 1: Friedel-Crafts Acylation to form 5-bromo-2-chloro-4'-ethoxybenzophenone

  • To a solution of 5-bromo-2-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane, add phenetole (1.1 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzophenone (B1666685) intermediate.

Step 2: Reduction to 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

  • Dissolve the crude 5-bromo-2-chloro-4'-ethoxybenzophenone (1.0 eq) in a mixture of acetonitrile and dichloromethane.

  • Cool the solution to -10 °C.

  • Add triethylsilane (3.0 eq) followed by the slow addition of boron trifluoride etherate (2.0 eq), maintaining the temperature below 0 °C.

  • Stir the reaction at -10 °C for 4 hours, then at 0 °C for 1 hour.

  • Monitor the reaction by TLC or HPLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol-water or heptane-ethyl acetate) to yield pure 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[3]

Protocol 2: C-Glycosylation to form Dapagliflozin Precursor

  • Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (1.3 eq) in a mixture of anhydrous tetrahydrofuran (B95107) (THF) and toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.3 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the organolithium reagent.

  • In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (1.0 eq) in anhydrous toluene and cool to -78 °C.

  • Slowly transfer the freshly prepared organolithium solution to the gluconolactone (B72293) solution via cannula, keeping the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by adding a solution of methanesulfonic acid (2.0 eq) in methanol.

  • Allow the reaction to warm to 15 °C and stir for 2 hours.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can then be taken to the next step of deprotection or further purified by chromatography.[3]

Visualizations

Diagram 1: Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction 5-bromo-2-chlorobenzoyl chloride 5-bromo-2-chlorobenzoyl chloride Intermediate_Ketone 5-bromo-2-chloro-4'-ethoxybenzophenone 5-bromo-2-chlorobenzoyl chloride->Intermediate_Ketone Phenetole Phenetole Phenetole->Intermediate_Ketone AlCl3 AlCl3 AlCl3->Intermediate_Ketone DCM Final_Product 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene Intermediate_Ketone->Final_Product Reducing_Agent Et3SiH / BF3.OEt2 Reducing_Agent->Final_Product MeCN/DCM

Caption: Synthetic route to the key aglycone intermediate.

Diagram 2: C-Glycosylation Workflow

G Start 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene Step1 Lithiation (n-BuLi, -78°C) Start->Step1 Intermediate Organolithium Reagent Step1->Intermediate Step2 C-Glycosylation (-78°C) Intermediate->Step2 Sugar Protected Gluconolactone Sugar->Step2 Step3 Quench & Deprotection (MsOH/MeOH) Step2->Step3 End Dapagliflozin Precursor Step3->End

Caption: Key steps in the C-glycosylation reaction.

References

Application Notes and Protocols for Cross-Coupling Reactions of 4-Bromo-1-chloro-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-Bromo-1-chloro-2-ethylbenzene. This versatile building block can be functionalized selectively at the bromine position, leaving the chlorine atom available for subsequent transformations, making it a valuable intermediate in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] For substrates like this compound, the differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective functionalization. The C-Br bond is significantly more reactive in typical palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, enabling the introduction of a wide range of substituents at the 4-position.[4][5]

This document outlines generalized yet detailed protocols for these key reactions, providing a starting point for methodology development and optimization.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the selective cross-coupling at the C-Br bond of aryl halides, which can be adapted for this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides

ParameterCondition
Aryl Halide This compound (1.0 equiv)
Boronic Acid Arylboronic acid (1.2 equiv)
Catalyst Pd(PPh₃)₄ (3 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane (B91453)/Water (4:1)
Temperature 80-100 °C
Time 8-16 hours

Table 2: Sonogashira Coupling of Aryl Bromides

ParameterCondition
Aryl Halide This compound (1.0 equiv)
Alkyne Terminal Alkyne (1.1 equiv)
Catalyst PdCl₂(PPh₃)₂ (5 mol%)
Co-catalyst CuI (2.5 mol%)
Base Diisopropylamine (7.0 equiv)
Solvent THF
Temperature Room Temperature
Time 3 hours

Table 3: Heck Coupling of Aryl Bromides

ParameterCondition
Aryl Halide This compound (1.0 equiv)
Alkene Activated Alkene (e.g., n-Butyl Acrylate) (1.5 equiv)
Catalyst Pd(OAc)₂ (1 mol%)
Ligand P(o-tolyl)₃ (2 mol%)
Base Et₃N (2.0 equiv)
Solvent DMF
Temperature 100 °C
Time 12-24 hours

Table 4: Buchwald-Hartwig Amination of Aryl Bromides

ParameterCondition
Aryl Halide This compound (1.0 equiv)
Amine Primary or Secondary Amine (1.2 equiv)
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand Xantphos (4 mol%)
Base Cs₂CO₃ (2.0 equiv)
Solvent Toluene (B28343)
Temperature 100-110 °C
Time 12-24 hours

Experimental Protocols

Suzuki-Miyaura Coupling Protocol

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Degassed 1,4-Dioxane

  • Degassed deionized water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.[6]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[6]

  • Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 ratio) to the flask via syringe.[6]

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.[6]

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with ethyl acetate (B1210297).[6]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

  • Filter the mixture and concentrate the solvent under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-aryl-1-chloro-2-ethylbenzene.[6]

Sonogashira Coupling Protocol

This protocol details the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)

  • Copper(I) iodide (CuI) (2.5 mol%)

  • Diisopropylamine

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound in THF at room temperature, add sequentially PdCl₂(PPh₃)₂, CuI, diisopropylamine, and the terminal alkyne.[4]

  • Stir the reaction for 3 hours at room temperature.[4]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.[4]

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[4]

  • Purify the product by flash column chromatography on silica gel.[4]

Heck Coupling Protocol

This protocol outlines the reaction of this compound with an activated alkene.

Materials:

  • This compound (1.0 equiv)

  • Activated alkene (e.g., Styrene, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1 mol%)

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (2 mol%)

  • Triethylamine (B128534) (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Inert gas (Argon)

Procedure:

  • In a sealable reaction tube, combine this compound, the alkene, and triethylamine in DMF.[2]

  • Degas the mixture by bubbling with argon for 15 minutes.[2]

  • Add Pd(OAc)₂ and tri(o-tolyl)phosphine to the mixture.[2]

  • Seal the tube and heat the reaction to 100 °C.[2]

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol describes the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the desired amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.[7]

  • Evacuate and backfill the flask with an inert gas three times.[7]

  • Add anhydrous toluene via syringe.[7]

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[7]

  • Monitor the reaction progress by TLC or LC-MS.[7]

  • Upon completion, cool the reaction mixture to room temperature.[7]

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.[8]

  • Wash the filtrate with water and brine.[8]

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Mandatory Visualizations

Catalytic Cycles and Workflows

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R Ar-Br This compound Ar-Br->Oxidative_Addition R-B(OH)2 Arylboronic Acid R-B(OH)2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Halide, Coupling Partner, Base inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst & Ligand solvent->catalyst heat Heat and Stir (e.g., 80-110 °C) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry & Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify Final Product Final Product purify->Final Product

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for 4-Bromo-1-chloro-2-ethylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Bromo-1-chloro-2-ethylbenzene as a versatile building block in organic synthesis. The inherent reactivity differences between the bromine and chlorine substituents allow for selective functionalization, making it a valuable intermediate in the construction of complex molecules for pharmaceutical and materials science applications.

Overview of Reactivity

This compound offers two primary sites for synthetic modification: the carbon-bromine (C-Br) bond and the carbon-chlorine (C-Cl) bond. The C-Br bond is significantly more reactive than the C-Cl bond under the conditions of many common cross-coupling and organometallic reactions. This differential reactivity allows for the chemoselective functionalization at the 4-position (bromine) while leaving the 1-position (chlorine) intact for potential subsequent transformations.

Key Applications:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent is an excellent handle for introducing new carbon-carbon and carbon-heteroatom bonds via reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

  • Grignard Reagent Formation: The preferential oxidative addition of magnesium to the C-Br bond enables the formation of a Grignard reagent, which can then be reacted with a variety of electrophiles to introduce diverse functional groups.

Data Presentation: Representative Reaction Yields

Due to a lack of specific literature data for this compound, the following table summarizes representative yields for key reactions based on analogous aryl bromides. These values should be considered as a guideline for reaction optimization.

Reaction TypeCoupling Partner/ElectrophileCatalyst/ReagentSolventTypical Yield (%)
Suzuki-Miyaura CouplingPhenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/Ethanol/H₂O85 - 95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ / K₃PO₄1,4-Dioxane80 - 90
Grignard ReactionBenzaldehyde (B42025)Mg / THFTHF70 - 85
AcetoneMg / Diethyl etherDiethyl ether65 - 80

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes the palladium-catalyzed cross-coupling of this compound with phenylboronic acid to synthesize 4-phenyl-1-chloro-2-ethylbenzene.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.).

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a degassed solvent mixture of toluene, ethanol, and water (in a 4:1:1 ratio).

  • Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Suzuki_Miyaura_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Phenylboronic acid K₂CO₃ Pd(PPh₃)₄ solvent Add Degassed Solvent Mixture reagents->solvent inert Establish Inert Atmosphere (N₂/Ar) solvent->inert heat Heat to Reflux (85-90 °C) inert->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract with Ethyl Acetate cool->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ & Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Chemoselective Grignard Reagent Formation and Reaction with an Electrophile (Benzaldehyde)

This protocol outlines the selective formation of a Grignard reagent from the C-Br bond of this compound and its subsequent reaction with benzaldehyde.

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (a small crystal for activation)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

Part A: Grignard Reagent Formation

  • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Allow to cool under a stream of dry nitrogen or argon.

  • Add magnesium turnings (1.5 equiv.) to the flask.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Dissolve this compound (1.0 equiv.) in anhydrous THF in the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium suspension and gently warm to initiate the reaction (indicated by bubbling and a color change).

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Reaction with Benzaldehyde

  • Cool the Grignard reagent solution in an ice bath.

  • Dissolve benzaldehyde (1.1 equiv.) in anhydrous THF and add it to the dropping funnel.

  • Add the benzaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Grignard_Reaction_Pathway start This compound grignard Grignard Reagent (4-Chloro-3-ethylphenyl)magnesium bromide start->grignard  Mg, THF (Chemoselective at C-Br) product Functionalized Product (e.g., (4-Chloro-3-ethylphenyl)(phenyl)methanol) grignard->product 1. electrophile Electrophile (e.g., Benzaldehyde) electrophile->product 2. H₃O⁺ workup

Caption: Grignard Reaction Pathway.

Signaling Pathways and Logical Relationships

The synthetic utility of this compound is rooted in the logical relationship of halide reactivity. This allows for a stepwise functionalization strategy.

Reactivity_Logic cluster_path1 Pathway 1: Functionalization at Bromine cluster_path2 Pathway 2: Subsequent Functionalization at Chlorine start This compound reaction1 Suzuki Coupling or Grignard Reaction start->reaction1 intermediate1 Intermediate A (Chlorine intact) reaction1->intermediate1 reaction2 Harsher Conditions (e.g., Buchwald-Hartwig amination, stronger nucleophile) intermediate1->reaction2 final_product Disubstituted Product reaction2->final_product

Caption: Stepwise Functionalization Logic.

Application Notes and Protocols for Nucleophilic Substitution on 4-Bromo-1-chloro-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-chloro-2-ethylbenzene is a versatile synthetic intermediate possessing two distinct halogen atoms on an aromatic ring. The differential reactivity of the aryl-bromide versus the aryl-chloride bond under specific catalytic conditions allows for selective functionalization. In transition metal-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, enabling chemoselective nucleophilic substitution at the C4 position. This selectivity provides a powerful tool for the synthesis of complex molecules and pharmaceutical intermediates, allowing the chlorine atom to be retained for subsequent transformations.

This document provides an overview of common nucleophilic substitution reactions on this compound, focusing on palladium- and copper-catalyzed methods. Detailed protocols and representative reaction conditions are presented to guide researchers in developing synthetic routes.

Key Nucleophilic Substitution Reactions

The primary pathways for nucleophilic substitution on this compound are transition-metal-catalyzed cross-coupling reactions, which avoid the harsh conditions required for traditional nucleophilic aromatic substitution (SNAr) on such an electron-rich ring system.[1][2] The most prominent among these are the Buchwald-Hartwig amination, related C-O couplings, and palladium- or copper-catalyzed cyanation reactions.

Figure 1: General scheme for selective nucleophilic substitution on this compound.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions for various nucleophilic substitution reactions. Yields are representative and based on literature for substrates with similar electronic and steric properties. Optimization may be required for specific nucleophiles.

Table 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction) [3][4]

Nucleophile (1.2 eq)Pd Source (1-2 mol%)Ligand (2-4 mol%)Base (1.5-2.0 eq)SolventTemp (°C)Expected Yield (%)
Morpholine (B109124)Pd₂(dba)₃XantphosNaOt-BuToluene100-11085-95
AnilinePd(OAc)₂BINAPCs₂CO₃Dioxane10080-90
n-ButylaminePd₂(dba)₃BrettPhosK₃PO₄t-BuOH10088-96
Ammonia (surrogate)Pd(OAc)₂RuPhosK₂CO₃Toluene11075-85

Table 2: C-O Coupling for Aryl Ether Formation (Buchwald-Hartwig / Ullmann Type) [5][6]

Nucleophile (1.5 eq)Catalyst System (5-10 mol%)Base (2.0 eq)SolventTemp (°C)Expected Yield (%)
PhenolPd₂(dba)₃ / BrettPhosK₃PO₄Toluene11070-85
Sodium MethoxideCuI / 1,10-Phenanthroline-DMF120-14065-80
tert-ButanolPd(OAc)₂ / DavePhosNaOt-BuDioxane10075-90

Table 3: Cyanation Reactions [7][8]

Cyanide Source (1.2 eq)Catalyst System (1-5 mol%)Additive/BaseSolventTemp (°C)Expected Yield (%)
Zn(CN)₂Pd₂(dba)₃ / dppf-DMF12080-95
K₄[Fe(CN)₆]Pd(OAc)₂Na₂CO₃NMP14083-96[7]
Acetone CyanohydrinCuI / 1,10-Phenanthrolinen-Bu₃NDMF11070-85[9]

Experimental Protocols

Safety Precaution: These protocols involve potentially hazardous materials, including palladium catalysts, strong bases, and toxic reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Cyanide-containing compounds are highly toxic and require special handling and quench procedures.[9]

Protocol 1: Buchwald-Hartwig Amination with Morpholine

This protocol describes a general procedure for the palladium-catalyzed coupling of an amine with this compound.[4]

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • Xantphos (3.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.5 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or reaction vial, add Pd₂(dba)₃, Xantphos, and NaOt-Bu.

  • The vessel is sealed with a rubber septum, evacuated, and backfilled with an inert gas (Nitrogen or Argon). This cycle is repeated three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous toluene, followed by this compound and morpholine via syringe.

  • Reaction: The flask is sealed and placed in a preheated oil bath at 110 °C. The reaction is stirred vigorously for 12-24 hours.

  • Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and filter through a pad of Celite® to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-(4-chloro-3-ethylphenyl)morpholine.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Add Pd₂(dba)₃, Ligand, and Base to Flask B Evacuate and Backfill with Inert Gas (3x) A->B C Add Solvent, Aryl Halide, and Nucleophile B->C D Heat to Specified Temp (e.g., 110 °C) C->D E Stir for 12-24h D->E F Monitor by TLC/GC-MS E->F G Cool and Dilute with Organic Solvent F->G H Filter through Celite® G->H I Aqueous Wash (Water, Brine) H->I J Dry (Na₂SO₄), Filter, and Concentrate I->J K Purify by Column Chromatography J->K L Final Product K->L Characterize Product (NMR, MS, etc.)

Figure 2: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Protocol 2: Palladium-Catalyzed Cyanation with Zinc Cyanide

This protocol provides a method for converting the aryl bromide to an aryl nitrile using a less toxic cyanide source than alkali metal cyanides.[8]

Materials:

  • This compound (1.0 eq)

  • Zinc Cyanide (Zn(CN)₂, 0.6 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.0 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 4.0 mol%)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound, Zn(CN)₂, Pd₂(dba)₃, and dppf to an oven-dried reaction flask.

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Reaction: Seal the flask and heat the mixture in a preheated oil bath at 120 °C for 6-12 hours, stirring vigorously.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate.

  • Quenching (Caution!): Carefully pour the mixture into an aqueous solution of sodium bicarbonate. To decompose residual cyanide, add an aqueous solution of sodium hypochlorite (B82951) (bleach) and stir for 1-2 hours.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain 5-chloro-4-ethylbenzonitrile.

Catalytic Cycle Visualization

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) pd_complex L₂Pd(Ar)(Br) pd_amine_complex [L₂Pd(Ar)(HNR₂)]⁺Br⁻ pd_complex->pd_amine_complex Ligand Exchange pd_amido [L₂Pd(Ar)(NR₂)] pd_amido->pd0 Reductive Elimination product Ar-NR₂ pd_amido->product pd_amine_complex->pd_amido Deprotonation h_base [H-Base]⁺Br⁻ pd_amine_complex->h_base arbr Ar-Br arbr->pd_complex Oxidative Addition amine HNR₂ amine->pd_amine_complex base Base base->pd_amido

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.[10]

References

Application Notes and Protocols for the Large-Scale Synthesis of Intermediates from 4-Bromo-1-chloro-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the large-scale preparation of key intermediates starting from 4-Bromo-1-chloro-2-ethylbenzene. This versatile starting material, possessing both a bromine and a chlorine atom with different reactivities, is a valuable building block for the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical and materials science sectors.

The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through various cross-coupling reactions. Generally, the carbon-bromine bond is more reactive in palladium-catalyzed cross-coupling reactions, enabling the selective introduction of substituents at the 4-position while leaving the chlorine atom available for subsequent transformations. This document details protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, as well as Grignard reagent formation, providing a toolbox for the synthesis of diverse intermediates.

Synthetic Pathways from this compound

The following diagram illustrates the primary synthetic transformations that can be performed on this compound to generate various classes of chemical intermediates.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_grignard Grignard Reaction This compound This compound Aryl/Vinyl Boronic Acids Aryl/Vinyl Boronic Acids Terminal Alkynes Terminal Alkynes Amines (1° or 2°) Amines (1° or 2°) Mg, Electrophile (E+) Mg, Electrophile (E+) Biaryl & Styrenyl Intermediates Biaryl & Styrenyl Intermediates Aryl/Vinyl Boronic Acids->Biaryl & Styrenyl Intermediates Pd catalyst, Base Arylalkyne Intermediates Arylalkyne Intermediates Terminal Alkynes->Arylalkyne Intermediates Pd/Cu catalyst, Base N-Aryl Amine Intermediates N-Aryl Amine Intermediates Amines (1° or 2°)->N-Aryl Amine Intermediates Pd catalyst, Base Functionalized Intermediates Functionalized Intermediates Mg, Electrophile (E+)->Functionalized Intermediates 1. Mg, THF 2. E+

Caption: Synthetic transformations of this compound.

Suzuki-Miyaura Coupling for the Synthesis of Biaryl Intermediates

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the case of this compound, the reaction can be performed selectively at the more reactive C-Br bond to produce a variety of biaryl compounds, which are common scaffolds in medicinal chemistry.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This procedure can be adapted for large-scale synthesis with appropriate engineering controls.

G start Start reagents Combine this compound, Arylboronic Acid, Base, and Solvent start->reagents degas Degas the reaction mixture reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat to reflux (e.g., 80-100 °C) and monitor reaction progress (TLC/LC-MS) catalyst->heat workup Cool, perform aqueous workup, and extract with organic solvent heat->workup purify Dry, concentrate, and purify (e.g., chromatography, recrystallization) workup->purify product Isolate Biaryl Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.5-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add this compound, the arylboronic acid, and the base.

  • Add the solvent system (e.g., a mixture of organic solvent and aqueous base solution).

  • Degas the mixture by bubbling nitrogen through it for 15-30 minutes.

  • Under a positive pressure of nitrogen, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl intermediate.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2)K₂CO₃ (2)Toluene/EtOH/H₂O801285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (1)Cs₂CO₃ (2.5)Dioxane/H₂O90890-98
33-Thienylboronic acidPd(OAc)₂/SPhos (1/2)K₃PO₄ (3)Toluene/H₂O100680-90
44-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃/XPhos (0.5/1.5)K₃PO₄ (3)t-BuOH/H₂O851082-92

Note: The yields are representative and may vary based on the specific reaction conditions and scale.

Sonogashira Coupling for the Synthesis of Arylalkyne Intermediates

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is highly valuable for the synthesis of conjugated systems found in many functional materials and pharmaceutical compounds.

Experimental Protocol: General Procedure for Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.

G start Start reagents Combine this compound, Terminal Alkyne, Base, and Solvent start->reagents degas Degas the reaction mixture reagents->degas catalyst Add Palladium and Copper(I) Catalysts degas->catalyst react Stir at room temperature or heat (e.g., 40-80 °C) and monitor reaction progress (TLC/LC-MS) catalyst->react workup Cool, filter through celite, and perform aqueous workup react->workup purify Dry, concentrate, and purify (e.g., column chromatography) workup->purify product Isolate Arylalkyne Product purify->product

Caption: General workflow for Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylamine, 2-3 equivalents)

  • Solvent (e.g., THF, Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound and the terminal alkyne in the chosen solvent.

  • Add the amine base to the solution.

  • Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.

  • Add the palladium catalyst and copper(I) iodide to the reaction mixture.

  • Stir the reaction at room temperature or heat to a specified temperature (e.g., 40-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent and wash with water or a saturated aqueous solution of ammonium (B1175870) chloride to remove the amine hydrohalide salt.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired arylalkyne.

Data Presentation: Representative Sonogashira Coupling Reactions
EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF50680-90
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (3)Toluene60885-95
31-HexynePd(OAc)₂/PPh₃ (1/2)CuI (3)Et₃N (3)DMF70575-85
4EthynyltrimethylsilanePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THFRT1288-96

Note: The yields are representative and may vary based on the specific reaction conditions and scale.

Buchwald-Hartwig Amination for the Synthesis of N-Aryl Amine Intermediates

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. It allows for the coupling of a wide range of amines with aryl halides, providing access to substituted anilines and other N-aryl compounds that are prevalent in pharmaceuticals.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

The following is a general protocol for the Buchwald-Hartwig amination of this compound.

G start Start reagents Combine this compound, Amine, Base, and Solvent in a glovebox start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst heat Heat to 80-110 °C and monitor reaction progress (TLC/LC-MS) catalyst->heat workup Cool, dilute with solvent, and filter through celite heat->workup extract Perform aqueous extraction workup->extract purify Dry, concentrate, and purify (e.g., column chromatography) extract->purify product Isolate N-Aryl Amine Product purify->product

Caption: General workflow for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (primary or secondary, 1.1-1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP, 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere glovebox, charge a dry reaction vessel with the palladium precatalyst, phosphine ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the reaction vessel and bring it out of the glovebox.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired N-aryl amine.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions
EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)XPhos (2)NaOt-Bu (1.5)Toluene1001280-90
2MorpholinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane1101885-95
3n-ButylaminePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃ (2.5)Toluene902475-85
4PiperidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane1001682-92

Note: The yields are representative and may vary based on the specific reaction conditions and scale.

Grignard Reagent Formation and Subsequent Reactions

The bromine atom of this compound can be selectively converted into a Grignard reagent, which can then be reacted with various electrophiles to introduce a wide range of functional groups. This method is particularly useful for the synthesis of alcohols, carboxylic acids, and ketones.

Experimental Protocol: General Procedure for Grignard Reaction

The following is a general protocol for the formation of the Grignard reagent from this compound and its subsequent reaction with an electrophile.

G start Start mg Activate Magnesium turnings in a flame-dried flask under N₂ start->mg add_halide Add a solution of this compound in anhydrous THF mg->add_halide initiate Initiate the reaction (gentle heating may be required) add_halide->initiate reflux Maintain reflux until Mg is consumed initiate->reflux cool Cool the Grignard reagent to 0 °C reflux->cool add_electrophile Slowly add the electrophile cool->add_electrophile quench Quench with saturated NH₄Cl solution add_electrophile->quench workup Perform aqueous workup and extract with ether quench->workup purify Dry, concentrate, and purify workup->purify product Isolate Functionalized Product purify->product

Caption: General workflow for Grignard reaction.

Materials:

  • This compound

  • Magnesium turnings (1.1-1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

  • Electrophile (e.g., aldehyde, ketone, CO₂, 1.0-1.2 equivalents)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous diethyl ether

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of nitrogen.

  • Place the magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine.

  • Dissolve this compound in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux until most of the magnesium has been consumed.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of the electrophile in anhydrous THF.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture in an ice bath and slowly quench by the addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography, distillation).

Data Presentation: Representative Grignard Reactions
EntryElectrophileProductTemp (°C)Time (h)Yield (%)
1Benzaldehyde(4-chloro-3-ethylphenyl)(phenyl)methanol0 to RT270-80
2Acetone2-(4-chloro-3-ethylphenyl)propan-2-ol0 to RT265-75
3Carbon Dioxide (solid)4-chloro-3-ethylbenzoic acid-78 to RT375-85
4Dimethylformamide (DMF)4-chloro-3-ethylbenzaldehyde0 to RT260-70

Note: The yields are representative and may vary based on the specific reaction conditions and scale.

Application Notes and Protocols: Purification of 4-Bromo-1-chloro-2-ethylbenzene Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of 4-Bromo-1-chloro-2-ethylbenzene and its derivatives using column chromatography. This technical document is intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a halogenated aromatic compound that can serve as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Achieving high purity of this intermediate is crucial for the successful synthesis of target molecules and for ensuring the safety and efficacy of the final products.[3] Column chromatography is a widely used and effective technique for the purification of such organic compounds.[4][5] This document outlines the principles, protocols, and data presentation for the purification of this compound derivatives.

Data Presentation

Effective purification requires careful monitoring and analysis. The following tables provide a template for recording and comparing quantitative data obtained during the purification process.

Table 1: Thin-Layer Chromatography (TLC) Data

Solvent System (v/v)Rf Value of Starting MaterialRf Value of ProductRf Value of ImpuritiesNotes
Hexane (B92381):Ethyl Acetate (B1210297) (9:1)Data to be filledData to be filledData to be filledGood separation, suitable for column
Hexane:Dichloromethane (B109758) (1:1)Data to be filledData to be filledData to be filledLess separation between product and impurity X
TolueneData to be filledData to be filledData to be filledPotential for pi-stacking interactions

Table 2: Column Chromatography Parameters and Results

ParameterValue
Stationary Phase Silica (B1680970) Gel (230-400 mesh)[6]
Column Dimensions e.g., 2 cm diameter x 30 cm length
Sample Loading e.g., 1 g of crude product
Mobile Phase (Eluent) Gradient: 0-20% Ethyl Acetate in Hexane[6][7]
Flow Rate e.g., 10 mL/min
Fraction Size e.g., 20 mL
Yield of Pure Product Data to be filled (e.g., 850 mg)
Purity (by HPLC/GC) >98%[8]

Table 3: High-Performance Liquid Chromatography (HPLC) Analysis

PeakRetention Time (min)Area (%)Identification
1Data to be filledData to be filledImpurity A
2Data to be filledData to be filledProduct
3Data to be filledData to be filledStarting Material

Experimental Protocols

The following protocols provide a detailed methodology for the purification of this compound derivatives.

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring and Solvent System Selection
  • Plate Preparation: Use commercially available silica gel TLC plates (e.g., Silica Gel 60 F254).

  • Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of the TLC plate. Also spot the starting material and, if available, a pure sample of the product as references.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front. Visualize the separated spots under a UV lamp (254 nm).[6] The aromatic nature of the compounds allows for UV visualization.[6] Staining with potassium permanganate (B83412) can also be an option.[6]

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. An ideal Rf value for the product for column chromatography is around 0.2-0.4.

Protocol 2: Column Chromatography Purification
  • Column Packing:

    • Select an appropriately sized glass column. A general guideline is to use 50-100 g of silica gel per gram of crude material.[6]

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent like hexane.[6]

    • Secure the column in a vertical position and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Pour the silica gel slurry into the column, ensuring no air bubbles are trapped.[9] Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.[6]

    • Drain the solvent until the level is just at the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).[6] Carefully apply this solution to the top of the column using a pipette.[6]

    • Dry Loading: For less soluble compounds, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[6] Carefully add this powder to the top of the column.[6]

  • Elution and Fraction Collection:

    • Carefully add the prepared eluent to the column. A good starting point is a low polarity mixture, such as 5-10% ethyl acetate in hexane.[6]

    • Apply gentle pressure using a pump or inert gas to start the elution.[6]

    • Collect the eluent in fractions (e.g., in test tubes).[4]

    • Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.[6]

    • A gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate) to elute the product and any more polar impurities.[6][10]

  • Product Isolation:

    • Combine the fractions that contain the pure product, as determined by TLC analysis.[6]

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.[6]

    • Determine the yield and assess the purity of the final product using techniques like HPLC, GC, or NMR spectroscopy.

Mandatory Visualization

The following diagram illustrates the general workflow for the column chromatography purification of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation prep_crude Crude Product prep_tlc TLC Analysis for Solvent System Selection prep_crude->prep_tlc Optimize Separation prep_column Prepare Silica Gel Column prep_tlc->prep_column Select Eluent load_sample Load Sample onto Column prep_column->load_sample elution Elute with Gradient Mobile Phase load_sample->elution collect_fractions Collect Fractions elution->collect_fractions Continuous Flow analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions Identify Product evaporation Solvent Evaporation combine_fractions->evaporation final_product Pure this compound Derivative evaporation->final_product

Column Chromatography Workflow

References

Application Notes and Protocols for Monitoring Reactions of 4-Bromo-1-chloro-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for monitoring the progress of chemical reactions involving 4-Bromo-1-chloro-2-ethylbenzene. The protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are designed to be robust and adaptable for various reaction types, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) which are common for aryl halides.

Introduction

This compound is a substituted aromatic compound that serves as a versatile intermediate in organic synthesis. Accurate monitoring of its consumption and the formation of products is crucial for reaction optimization, kinetic studies, and ensuring the quality of the final product. The choice of analytical technique depends on factors such as the required level of sensitivity, selectivity, speed, and the nature of the reaction mixture. This guide details the application of HPLC, GC-MS, and qNMR for this purpose.

Representative Reaction: Suzuki-Miyaura Coupling

A common and important reaction for aryl halides like this compound is the Suzuki-Miyaura cross-coupling. This reaction forms a carbon-carbon bond between the aryl halide and an organoboron compound. The general scheme for a Suzuki reaction involving this compound is depicted below. Monitoring the disappearance of the starting material and the appearance of the biphenyl (B1667301) product is key to determining reaction completion and yield.

Reaction Scheme:

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for monitoring organic reactions due to its versatility, robustness, and ability to separate a wide range of compounds. A stability-indicating HPLC method can separate the starting material from products, byproducts, and degradation products.

Experimental Protocol

1. Instrumentation and Columns:

  • A standard HPLC system with a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[1]

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient Program:

    • Start with a higher polarity mobile phase (e.g., 60% A, 40% B) and ramp to a lower polarity (e.g., 10% A, 90% B) over 15-20 minutes. This will ensure the elution of both polar and non-polar compounds. A typical gradient might be:

      • 0-2 min: 60% A

      • 2-15 min: Linear gradient to 10% A

      • 15-18 min: Hold at 10% A

      • 18-20 min: Return to 60% A and equilibrate for the next injection.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

3. Detection:

  • UV detection at a wavelength where both the starting material and the expected product have significant absorbance (e.g., 225 nm or 254 nm).[1] A photodiode array (PDA) detector is recommended to obtain full UV spectra for peak purity assessment.

4. Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or the initial mobile phase composition). This prevents further reaction.

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Further dilution may be required to bring the analyte concentrations within the linear range of the detector.

5. Quantification:

  • Generate a calibration curve for this compound using standards of known concentrations.

  • If a pure standard of the product is available, create a calibration curve for it as well.

  • The concentration of the reactant and product in the reaction mixture can be determined by comparing their peak areas to the respective calibration curves.

Quantitative Data Summary (Typical Performance)

The following table summarizes typical performance characteristics for the HPLC analysis of halogenated aromatic compounds.

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile and thermally stable compounds like this compound and its derivatives.

Experimental Protocol

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness, is recommended.[2]

2. GC Conditions:

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio), depending on the sample concentration.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Full scan (e.g., m/z 50-400) for identification of unknown products and byproducts. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis, monitoring characteristic ions of the analyte and product.

4. Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a known volume (e.g., 1 mL).

  • Filter the sample through a 0.45 µm syringe filter.

  • Further dilution may be necessary.

5. Quantification:

  • Use an internal standard (e.g., a deuterated aromatic compound like p-Xylene-d10) for improved accuracy and precision.[3]

  • Prepare calibration standards containing known concentrations of this compound and the internal standard.

  • The concentration of the analyte is determined by comparing the ratio of its peak area to the internal standard's peak area against the calibration curve.

Quantitative Data Summary (Typical Performance)

The following table summarizes typical performance characteristics for the GC-MS analysis of halogenated aromatic compounds.

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 ng/mL (in SIM mode)
Limit of Quantification (LOQ) 0.03 - 0.3 ng/mL (in SIM mode)
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary analytical method that allows for the direct quantification of compounds in a mixture without the need for compound-specific calibration curves, provided a certified internal standard is used.

Experimental Protocol

1. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Accurately weigh a specific amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic acid) into an NMR tube.[4][5] The internal standard should have a simple spectrum with peaks that do not overlap with the signals of the reactant or product.[5]

  • Carefully withdraw an aliquot of the reaction mixture and accurately weigh it.

  • Dissolve both the internal standard and the reaction mixture aliquot in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) directly in the NMR tube.

3. NMR Acquisition Parameters:

  • Pulse Sequence: A simple 1D proton experiment.

  • Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation between scans. A d1 of 30 seconds is often a safe starting point.

  • Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[4]

  • Pulse Angle: A 90° pulse is typically used.

4. Data Processing and Quantification:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal for the internal standard and for the reactant (and product, if possible).

  • The molar ratio of the analyte to the internal standard can be calculated using the following formula:

    Where:

    • Integral is the integrated area of the signal.

    • N_protons is the number of protons giving rise to the integrated signal.

  • From the known mass and molar mass of the internal standard and the calculated molar ratio, the mass of the analyte in the aliquot can be determined.

Quantitative Data Summary (Typical Performance)
ParameterTypical Value
Linearity (R²) Not applicable (direct ratio method)
Limit of Quantification (LOQ) ~0.1 - 1 mg/mL (concentration dependent)
Precision (%RSD) < 1-3%
Accuracy (% Bias) < 2% (dependent on purity of internal standard)

Experimental Workflow Diagram

The general workflow for monitoring a chemical reaction using the described analytical techniques is illustrated below.

experimental_workflow cluster_reaction Chemical Reaction cluster_sampling Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Interpretation reaction Reaction of This compound sampling Aliquoting & Quenching reaction->sampling Time-course sampling filtration Filtration (if needed) sampling->filtration dilution Dilution filtration->dilution hplc HPLC Analysis dilution->hplc gcms GC-MS Analysis dilution->gcms qnmr qNMR Analysis dilution->qnmr with Internal Standard data_analysis Peak Integration & Calibration hplc->data_analysis gcms->data_analysis qnmr->data_analysis quantification Quantification of Reactants & Products data_analysis->quantification kinetics Reaction Profiling & Kinetic Analysis quantification->kinetics

Caption: General workflow for monitoring reactions of this compound.

Logical Relationship of Analytical Techniques

The choice of analytical technique is often guided by the specific requirements of the analysis. The following diagram illustrates the relationship between the analytical goals and the suitable techniques.

analytical_techniques cluster_goals Analytical Goals cluster_methods Recommended Methods goal_quant Routine Quantitative Monitoring method_hplc HPLC-UV/PDA goal_quant->method_hplc method_gcms GC-MS goal_quant->method_gcms goal_struct Structural Elucidation of Byproducts goal_struct->method_gcms method_qnmr qNMR goal_struct->method_qnmr goal_sens High Sensitivity Trace Analysis goal_sens->method_gcms goal_abs Absolute Quantification (Primary Method) goal_abs->method_qnmr

Caption: Selection of analytical techniques based on analytical goals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for 4-Bromo-1-chloro-2-ethylbenzene Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-Bromo-1-chloro-2-ethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Suzuki coupling of this compound?

A1: The primary challenge is achieving chemoselective coupling at the C-Br bond without reacting at the more stable C-Cl bond. The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl.[1] Therefore, careful optimization of the catalyst system and reaction conditions is crucial to ensure selective activation of the carbon-bromine bond.

Q2: What is a typical starting catalyst loading for this type of selective Suzuki coupling?

A2: For substrates with multiple halogen atoms, a common starting catalyst loading is between 1-3 mol% of the palladium precatalyst.[2] It is often beneficial to start with a slightly higher loading to ensure the reaction proceeds and then optimize by decreasing the amount in subsequent experiments.

Q3: How does the choice of ligand affect the catalyst loading and selectivity?

A3: The ligand choice is critical for both catalyst stability and selectivity. Bulky, electron-rich phosphine (B1218219) ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can stabilize the active palladium(0) species, promote the oxidative addition at the C-Br bond, and may allow for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.[3]

Q4: What are the most common side reactions to be aware of?

A4: Common side reactions include:

  • Homocoupling: Dimerization of the boronic acid or the aryl halide.

  • Protodeboronation: Cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct.

  • Dehalogenation: Removal of the bromine or chlorine atom from the starting material without coupling.[1]

  • Double Coupling: Reaction at both the C-Br and C-Cl positions, which can occur under harsh reaction conditions or with very active catalysts.

Q5: Can the ortho-ethyl group on the substrate influence the reaction?

A5: Yes, the ethyl group at the ortho position to the bromine atom can introduce steric hindrance. This may influence the rate of oxidative addition and could necessitate the use of specific ligands that are effective for sterically hindered substrates. It may also help in preventing unwanted side reactions at the adjacent chlorine atom.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse a fresh batch of palladium precursor and ligand. Ensure proper degassing of solvents and reagents to avoid catalyst oxidation.
Insufficiently reactive catalyst systemSwitch to a more electron-rich and sterically bulky ligand (e.g., Buchwald ligands like SPhos or XPhos). Consider using a pre-formed catalyst.
Inappropriate baseScreen different bases. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. Ensure the base is finely powdered and anhydrous.
Low reaction temperatureGradually increase the reaction temperature in 10-20 °C increments.
Poor Selectivity (Reaction at C-Cl) Catalyst system is too reactiveDecrease the catalyst loading. Switch to a less reactive ligand. Lower the reaction temperature.
Prolonged reaction timeMonitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed.
Significant Dehalogenation (C-Br Cleavage) Presence of a hydride sourceEnsure solvents are anhydrous and free of impurities that can act as hydride donors.
Slow transmetalationUse a more reactive boronic acid or boronate ester. Ensure the base is effective in promoting transmetalation.
Protodeboronation of Boronic Acid Presence of water or acidic impuritiesUse anhydrous solvents and reagents. A less nucleophilic base might also mitigate this issue.
Unstable boronic acidConsider converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester).

Data Presentation

The following tables provide representative data for the selective Suzuki coupling of substrates analogous to this compound. This data can serve as a guide for optimizing your reaction conditions.

Table 1: Effect of Catalyst Loading on a Model Suzuki Coupling Reaction

Substrate: 1-Bromo-4-chlorobenzene, Coupling Partner: Phenylboronic acid

EntryCatalystLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂SPhos2K₃PO₄Toluene/H₂O10095
2Pd(OAc)₂SPhos1K₃PO₄Toluene/H₂O10092
3Pd(OAc)₂SPhos0.5K₃PO₄Toluene/H₂O10085
4Pd₂(dba)₃P(t-Bu)₃1K₂CO₃Dioxane8090
5Pd₂(dba)₃P(t-Bu)₃0.5K₂CO₃Dioxane8081

Table 2: Comparison of Different Catalyst Systems for Selective Coupling

Substrate: Various Bromo-chloroarenes

EntrySubstrateCatalyst SystemCatalyst Loading (mol%)BaseSolventYield of Monocoupled Product (%)
12-Bromo-1-chloro-4-methylbenzenePd(PPh₃)₄3Na₂CO₃Toluene/EtOH/H₂O78
21-Bromo-4-chloro-2-nitrobenzenePdCl₂(dppf)2K₂CO₃DMF88
35-Bromo-2-chloropyrimidinePd(PPh₃)₄5Na₂CO₃Toluene/EtOH/H₂O85
42,6-Dichloropyridine (reacting with alkyl boronic ester)Pd₂(dba)₃ / FcPPh₂1K₃PO₄Dioxane/H₂O74

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in the Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for your specific boronic acid and desired scale.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, P(t-Bu)₃)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base under a counterflow of inert gas.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas at least three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Catalyst Preparation: In a separate vial, briefly pre-mix the palladium precatalyst and the ligand in a small amount of the reaction solvent under an inert atmosphere.

  • Catalyst Addition: Add the catalyst solution to the main reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_process Processing A Reagent Weighing C Add Solids to Flask A->C B Solvent Degassing E Add Solvents B->E D Inert Atmosphere C->D D->E F Add Catalyst E->F G Heating & Stirring F->G H Reaction Monitoring G->H I Work-up H->I J Purification I->J

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting_Logic Start Low or No Yield Catalyst Is the Catalyst Active? Start->Catalyst Conditions Are Conditions Optimal? Catalyst->Conditions Yes Sol_Catalyst Use Fresh Catalyst/Ligand Improve Degassing Catalyst->Sol_Catalyst No SideReaction Side Reactions Observed? Conditions->SideReaction Yes Sol_Conditions Increase Temperature Change Base/Solvent Conditions->Sol_Conditions No Sol_SideReaction Address Dehalogenation/ Protodeboronation SideReaction->Sol_SideReaction Yes Success Yield Improved SideReaction->Success No Sol_Catalyst->Success Sol_Conditions->Success Sol_SideReaction->Success

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Reactions with 4-Bromo-1-chloro-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1-chloro-2-ethylbenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, reactions with substituted aryl halides like this compound can present challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in Suzuki coupling reactions with this compound?

A1: The most common side products are a result of dehalogenation and homocoupling. Given the two halogen atoms, selective reaction at the more reactive bromine site is desired, but side reactions can still occur.

  • Dehalogenation: This results in the formation of 1-chloro-2-ethylbenzene (B1361349). This can happen when the organopalladium intermediate reacts with a hydride source in the reaction mixture.

  • Homocoupling of the Boronic Acid/Ester: This leads to the formation of a biaryl product derived from the boronic acid reagent. This is often promoted by the presence of oxygen.

  • Homocoupling of this compound: This results in the formation of 4,4'-dichloro-3,3'-diethylbiphenyl.

  • Protodeboronation: The boronic acid reagent can react with the base and/or solvent to be converted back to the corresponding arene.

Q2: I am observing a significant amount of the dehalogenated side product (1-chloro-2-ethylbenzene). How can I minimize this?

A2: Dehalogenation is a common issue, particularly with electron-rich or sterically hindered aryl halides.[1] To minimize this side reaction, consider the following:

  • Choice of Ligand: Use bulky, electron-rich phosphine (B1218219) ligands which can promote the desired cross-coupling pathway over dehalogenation.

  • Base Selection: A weaker base may be beneficial. The choice of base is often crucial and may require screening.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation.

  • Hydride Scavengers: In some cases, the addition of a hydride scavenger can be effective.

Q3: My reaction is sluggish and gives low yields of the desired product. What can I do to improve the outcome?

A3: Low reactivity can be a challenge. Here are some troubleshooting steps:

  • Catalyst and Ligand Choice: Ensure you are using a suitable palladium catalyst and ligand combination. For electron-rich aryl bromides, catalyst systems with bulky, electron-donating ligands are often more effective.[1]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.[1]

  • Reagent Purity: Use high-purity reagents, as impurities can poison the catalyst.

  • Solvent: The choice of solvent can have a significant impact on the reaction rate and yield. Aprotic polar solvents or ethereal solvents are commonly used.[1]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Possible Cause Recommended Solution
Low to no conversion of starting material Inactive catalystUse a fresh batch of palladium catalyst and ensure rigorous exclusion of air.
Low reaction temperatureGradually increase the reaction temperature, monitoring for side product formation.
Inappropriate solvent or baseScreen different solvent and base combinations.[1]
Significant formation of homocoupled boronic acid product Presence of oxygenThoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[1]
High catalyst loadingOptimize the catalyst loading; sometimes lower concentrations can be more effective.
Formation of dehalogenated side product Inappropriate ligandUse bulky, electron-rich phosphine ligands.
High reaction temperatureLower the reaction temperature.
Reaction stalls before completion Catalyst degradationAdd a fresh portion of the catalyst.
Insufficient baseEnsure an adequate amount of base is present to facilitate the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent (e.g., a mixture of toluene (B28343) and water) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid - Pd Catalyst - Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute, Wash, and Extract cool->extract purify Purify (Chromatography) extract->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds. As with Suzuki coupling, selectivity and side reactions are important considerations.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in a Buchwald-Hartwig amination with this compound?

A1: The main side products are similar to those in Suzuki coupling, with some specific to amination:

  • Dehalogenation: Formation of 1-chloro-2-ethylbenzene is a common side reaction.[2]

  • Hydrodehalogenation of the Aryl Halide: This is another term for dehalogenation, where a hydrogen atom replaces the halogen.

  • Homocoupling of the Amine: This can occur under certain conditions, leading to hydrazine (B178648) derivatives.

  • Reaction at the Chloro position: Although the C-Br bond is more reactive, reaction at the C-Cl position can occur, especially at higher temperatures or with prolonged reaction times, leading to a mixture of products.

Q2: I am getting a mixture of mono-aminated products at both the bromo and chloro positions. How can I improve selectivity for the bromo position?

A2: Achieving high selectivity is key. The reactivity difference between C-Br and C-Cl bonds is the basis for selectivity.[3]

  • Reaction Temperature: Use the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can lead to the activation of the C-Cl bond.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.

  • Catalyst System: Some catalyst systems may offer better selectivity. Screening different palladium precursors and ligands can be beneficial.

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Possible Cause Recommended Solution
Low product yield Catalyst inhibitionEnsure high purity of all reagents and solvents. Avoid chlorinated solvents.[4]
Inappropriate baseThe choice of base is critical. Strong, non-nucleophilic bases are common, but weaker bases may be needed for sensitive substrates.[4]
Significant dehalogenation Unsuitable ligandUse bulky, electron-rich phosphine ligands that favor reductive elimination over other pathways.[2]
High temperatureReduce the reaction temperature.
Formation of di-aminated product High temperature or long reaction timeLower the temperature and monitor the reaction closely to stop it after mono-amination.
Excess amineUse a stoichiometric amount or a slight excess of the amine.
Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol and will likely require optimization.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the amine (1.1 equiv.), a palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-2 mol%), a suitable phosphine ligand (if not using a pre-catalyst), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.) to an oven-dried reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the vessel and heat with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Logical Relationship Diagram: Troubleshooting Low Yield

Buchwald_Troubleshooting cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_reagents Reagent Issues start Low Yield in Buchwald-Hartwig Amination catalyst_inactive Is the catalyst active? start->catalyst_inactive ligand_choice Is the ligand appropriate? start->ligand_choice base_choice Is the base suitable? start->base_choice temp_choice Is the temperature optimal? start->temp_choice solvent_choice Is the solvent appropriate? start->solvent_choice purity Are reagents pure? start->purity air_moisture Is the reaction atmosphere inert? start->air_moisture solution1 solution1 catalyst_inactive->solution1 Solution: Use pre-catalyst or fresh Pd source solution2 solution2 ligand_choice->solution2 Solution: Screen bulky, electron-rich ligands solution3 solution3 base_choice->solution3 Solution: Screen alternative bases (e.g., Cs2CO3, K3PO4) solution4 solution4 temp_choice->solution4 Solution: Optimize temperature solution5 solution5 solvent_choice->solution5 Solution: Ensure solvent is anhydrous and degassed solution6 solution6 purity->solution6 Solution: Use high-purity reagents solution7 solution7 air_moisture->solution7 Solution: Ensure rigorous inert atmosphere technique

Caption: Troubleshooting guide for low yield in Buchwald-Hartwig amination.

III. Grignard Reagent Formation and Subsequent Reactions

Formation of a Grignard reagent from this compound offers a pathway to introduce a nucleophilic carbon at the bromo-position.

Frequently Asked Questions (FAQs)

Q1: What are the common side products when preparing the Grignard reagent from this compound?

A1: The primary side reactions during Grignard reagent formation are:

  • Wurtz-type Coupling: This results in the homocoupling of the aryl halide to form 4,4'-dichloro-3,3'-diethylbiphenyl.[5]

  • Reaction with Moisture: Grignard reagents are highly sensitive to protic sources, including water. Any moisture present will quench the Grignard reagent, forming 1-chloro-2-ethylbenzene.[6]

  • Reaction with Oxygen: Exposure to air can lead to the formation of peroxides and subsequently phenols after workup.

Q2: My Grignard reaction is not initiating. What should I do?

A2: Initiation can sometimes be difficult. Here are some common techniques:

  • Magnesium Activation: The surface of the magnesium turnings can be passivated by an oxide layer. Activating the magnesium by crushing it in a dry mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help initiate the reaction.[7]

  • Anhydrous Conditions: Ensure all glassware is rigorously dried and that anhydrous solvents are used. Even trace amounts of water can prevent the reaction from starting.[6]

  • Local Heating: Gently warming a small spot of the reaction mixture with a heat gun can sometimes initiate the reaction.

Troubleshooting Guide: Grignard Reactions
Issue Possible Cause Recommended Solution
Reaction fails to initiate Passivated magnesiumActivate magnesium with iodine or by mechanical means.[7]
Wet glassware or solventRigorously dry all glassware and use anhydrous solvents.[6]
Low yield of the desired product after reaction with an electrophile Grignard reagent was not fully formedEnsure complete consumption of magnesium during the formation step.
Quenching by protic impuritiesEnsure the electrophile is also anhydrous.
Formation of significant amount of homocoupled product High local concentration of aryl halideAdd the solution of this compound slowly to the magnesium suspension.
Experimental Protocol: Grignard Reagent Formation

This protocol describes the formation of the Grignard reagent. Subsequent reactions will depend on the chosen electrophile.

  • Preparation: Rigorously dry all glassware in an oven. Place magnesium turnings (1.2 equiv.) in a round-bottom flask equipped with a reflux condenser and an addition funnel.

  • Initiation: Assemble the apparatus and flush with a dry, inert gas. Add a small amount of a solution of this compound (1.0 equiv.) in anhydrous diethyl ether or THF to the magnesium. If the reaction does not start, add a crystal of iodine or warm gently.

  • Addition: Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting Grignard reagent is a grayish solution and should be used immediately.

Side Product Formation Pathway

Grignard_Side_Products cluster_desired Desired Pathway cluster_side Side Reactions start This compound + Mg grignard Grignard Reagent: 4-(chloromagnesio)-1-chloro-2-ethylbenzene start->grignard Desired Reaction homocoupling Homocoupling Product: 4,4'-dichloro-3,3'-diethylbiphenyl start->homocoupling Wurtz-type Coupling dehalogenation Dehalogenation Product: 1-chloro-2-ethylbenzene grignard->dehalogenation Reaction with H₂O

Caption: Desired and side reaction pathways in Grignard reagent formation.

References

Technical Support Center: Optimizing Friedel-Crafts Reactions with Ethylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) regarding byproduct formation in Friedel-Crafts reactions involving ethylbenzene (B125841) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts when performing a Friedel-Crafts alkylation on ethylbenzene?

A1: The primary byproducts in the Friedel-Crafts alkylation of ethylbenzene are polyalkylated products (diethylbenzene, triethylbenzene, etc.) and isomeric products.[1][2] Polyalkylation occurs because the initial product, ethylbenzene, is more reactive than the starting benzene (B151609) ring due to the electron-donating nature of the ethyl group, making it prone to further alkylation.[2][3] Additionally, if the alkylating agent has a carbon chain longer than two carbons, carbocation rearrangement can lead to a mixture of isomers.[4][5]

Q2: I'm observing significant polyalkylation. How can I favor monoalkylation?

A2: To minimize polyalkylation, it is crucial to use a large excess of the aromatic substrate (ethylbenzene) relative to the alkylating agent.[1] This increases the statistical probability that the electrophile will react with the starting material rather than the more reactive monoalkylated product.[1] Another effective strategy is to control the reaction conditions by lowering the temperature and using a less active catalyst.[6] For industrial-scale reactions, shape-selective zeolite catalysts are often used to suppress the formation of bulky polyalkylated products.[1]

Q3: My Friedel-Crafts alkylation with a longer-chain alkyl halide is yielding a rearranged isomer. How can I obtain the straight-chain product?

A3: Carbocation rearrangement is a common issue in Friedel-Crafts alkylation, leading to the formation of more stable carbocations and, consequently, branched isomers.[4][5] To circumvent this, the most reliable method is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[7] The acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement.[7] The ketone can then be reduced to the desired straight-chain alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[8]

Q4: What is the typical isomer distribution (ortho, meta, para) in the Friedel-Crafts acylation of ethylbenzene?

A4: The ethyl group is an ortho-, para-director. However, in Friedel-Crafts acylation, the para product is significantly favored due to steric hindrance at the ortho position from the incoming acyl group. In a study on the acylation of ethylbenzene with benzoyl chloride using an aluminum chloride catalyst, the product distribution was found to be approximately 78% para, 7% meta, and 2% ortho.[9]

Q5: Why is Friedel-Crafts acylation generally preferred over alkylation for producing a single, pure product?

A5: Friedel-Crafts acylation has two main advantages over alkylation for achieving high product purity.[3][7] Firstly, the acyl group introduced onto the aromatic ring is deactivating, which prevents further acylation reactions (polyacylation).[2][3] Secondly, the acylium ion intermediate does not undergo rearrangement, ensuring the formation of a single, non-rearranged product.[4][7]

Troubleshooting Guides

Issue 1: High Levels of Diethylbenzene and Other Polyalkylated Products

Potential Cause Troubleshooting Steps
Incorrect Reactant Stoichiometry The molar ratio of ethylbenzene to the alkylating agent is too low. Solution: Increase the molar ratio of ethylbenzene to the alkylating agent. A common industrial practice for similar reactions is a benzene to ethylene (B1197577) molar feed ratio of 2-2.5 for AlCl₃ catalysis, and as high as 8-16 for zeolite catalysts.[1]
High Reaction Temperature Elevated temperatures can increase the rate of subsequent alkylation reactions. Solution: Lower the reaction temperature to kinetically favor monoalkylation.[6]
Highly Active Catalyst Strong Lewis acids like AlCl₃ can promote polyalkylation. Solution: Consider using a milder Lewis acid catalyst or a shape-selective zeolite catalyst (e.g., ZSM-5, Hβ) which can sterically hinder the formation of larger polyalkylated molecules.[1]
Prolonged Reaction Time Longer reaction times can lead to a higher degree of polyalkylation. Solution: Monitor the reaction progress using techniques like GC or TLC and terminate the reaction once the desired conversion of the limiting reactant is achieved.[1]

Issue 2: Formation of Isomeric Products in Friedel-Crafts Acylation of Ethylbenzene

Potential Cause Troubleshooting Steps
Reaction Temperature Temperature can influence the isomer distribution, with higher temperatures sometimes favoring the thermodynamically more stable isomer. For the alkylation of toluene (B28343) (a similar substrate), an increase in temperature from 0°C to 25°C significantly increased the proportion of the meta isomer.[10][11]
Catalyst Choice The nature of the Lewis acid catalyst can influence regioselectivity.
Transalkylation/Dealkylation In the presence of a strong acid source, intermolecular transalkylation-dealkylation of ethylbenzene can occur, leading to the formation of diethylbenzene and benzene. The subsequent acylation of these species can contribute to a complex product mixture.[9]

Quantitative Data Summary

Table 1: Isomer Distribution in the Friedel-Crafts Acylation of Ethylbenzene with Benzoyl Chloride

IsomerPercentage (%)
para-ethylbenzophenone78%
meta-ethylbenzophenone7%
ortho-ethylbenzophenone2%
Diethylbenzophenone Impurities13%

Data from a study using aluminum chloride as the catalyst.[9]

Table 2: Effect of Temperature on Isomer Distribution in the Friedel-Crafts Alkylation of Toluene with a Methylating Agent

Temperature (°C)ortho-isomer (%)meta-isomer (%)para-isomer (%)
0541729
2536928

This data for toluene illustrates the significant impact temperature can have on isomer distribution.[10][11]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Ethylbenzene with Acetyl Chloride

This protocol is a general laboratory procedure for the synthesis of 4'-ethylacetophenone (B57664), minimizing polyacylation.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Ethylbenzene

  • Anhydrous dichloromethane (B109758) (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

  • Standard laboratory glassware (round-bottom flask, addition funnel, reflux condenser)

  • Magnetic stirrer

Procedure:

  • Setup: In a fume hood, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous dichloromethane, to the stirred AlCl₃ suspension via the dropping funnel over 10-15 minutes.

  • Addition of Substrate: After the addition of acetyl chloride is complete, add ethylbenzene (1.0 equivalent), dissolved in anhydrous dichloromethane, dropwise from the dropping funnel while maintaining the temperature at 0°C.

  • Reaction: Once the addition of ethylbenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring. This will decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: The crude 4'-ethylacetophenone can be purified by distillation under reduced pressure or by column chromatography.

Visualizations

Friedel_Crafts_Alkylation_Byproducts cluster_alkylation Friedel-Crafts Alkylation Ethylbenzene Ethylbenzene Reaction Mixture Reaction Mixture Ethylbenzene->Reaction Mixture Alkylating Agent Alkylating Agent Alkylating Agent->Reaction Mixture Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->Reaction Mixture Monoalkylated Product Monoalkylated Product Polyalkylated Byproducts Polyalkylated Byproducts Monoalkylated Product->Polyalkylated Byproducts Further Alkylation Isomeric Byproducts Isomeric Byproducts Reaction Mixture->Monoalkylated Product Desired Path Reaction Mixture->Isomeric Byproducts Carbocation Rearrangement

Caption: Byproduct formation pathways in Friedel-Crafts alkylation.

Troubleshooting_Polyalkylation start High Polyalkylation Observed q1 Is using a large excess of ethylbenzene feasible? start->q1 a1_yes Increase molar ratio of ethylbenzene to alkylating agent q1->a1_yes Yes q2 Have reaction conditions been optimized? q1->q2 No end_node Problem Resolved a1_yes->end_node a2_no Lower reaction temperature. Use a milder Lewis acid catalyst. q2->a2_no No alt_strategy Consider Friedel-Crafts Acylation followed by Reduction q2->alt_strategy Yes a2_no->end_node alt_strategy->end_node

Caption: Troubleshooting workflow for excessive polyalkylation.

References

Technical Support Center: Synthesis of 4-Bromo-1-chloro-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-1-chloro-2-ethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The most direct and common synthetic route is the electrophilic aromatic substitution (EAS) of 1-chloro-2-ethylbenzene (B1361349). This involves reacting the starting material with a suitable brominating agent in the presence of a catalyst to selectively add a bromine atom to the aromatic ring.

Q2: What factors primarily influence the yield and regioselectivity of this reaction?

A2: The key factors are the choice of brominating agent (e.g., N-Bromosuccinimide or molecular bromine), the type and amount of catalyst (typically a Lewis acid like FeCl₃, AlBr₃, or ZrCl₄), reaction temperature, and solvent. The directing effects of the chloro (-Cl) and ethyl (-CH₂CH₃) groups on the benzene (B151609) ring determine the position of bromination. Both are ortho, para-directors, but their combined influence and steric hindrance will dictate the final isomer distribution.

Q3: Which brominating agent is recommended, N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?

A3: Both can be effective. N-Bromosuccinimide (NBS) is often considered a milder and easier-to-handle reagent than molecular bromine.[1][2][3] It can lead to higher selectivity, especially when used with specific catalysts.[1] Molecular bromine is a more traditional and potent reagent, typically used with a strong Lewis acid catalyst like FeBr₃.[4][5]

Q4: How can I minimize the formation of isomeric byproducts?

A4: Optimizing regioselectivity is crucial. This can be achieved by carefully selecting the catalyst and controlling the reaction temperature. Some modern catalysts, like ZrCl₄, have been shown to provide high regioselectivity in the halogenation of aromatic compounds.[1] Running the reaction at lower temperatures often enhances selectivity by favoring the thermodynamically more stable product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via electrophilic bromination of 1-chloro-2-ethylbenzene.

Problem: Low or No Conversion of Starting Material

  • Possible Cause 1: Inactive Catalyst. Lewis acid catalysts are highly susceptible to deactivation by moisture.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Insufficient Catalyst Loading. The catalytic amount may be too low to promote the reaction effectively.

    • Solution: While catalytic, a certain threshold is needed. Try incrementally increasing the mole percentage of the Lewis acid catalyst (e.g., from 5 mol% to 10 mol%).

  • Possible Cause 3: Low Reaction Temperature. The activation energy for the reaction may not be reached.

    • Solution: While low temperatures can improve selectivity, the reaction may be too slow. Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Problem: Formation of Multiple Isomers (Low Regioselectivity)

  • Possible Cause 1: Reaction Temperature is Too High. Higher temperatures can lead to the formation of less stable kinetic isomers and reduce the selectivity between the possible ortho and para positions.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to favor the formation of the thermodynamically preferred isomer.[1]

  • Possible Cause 2: Non-selective Brominating Agent/Catalyst System. The chosen reagent system may not be selective enough for this specific substrate.

    • Solution: Experiment with different catalyst systems. For instance, using NBS with a catalyst like ZrCl₄ can offer higher selectivity compared to the traditional Br₂/FeBr₃ system.[1]

Problem: Significant Formation of Benzylic Bromination Byproduct

  • Possible Cause: Radical Reaction Pathway. Formation of 1-(1-bromoethyl)-4-bromo-2-chlorobenzene indicates a radical substitution on the ethyl side-chain. This is often initiated by light or radical initiators, especially when using NBS.[2][6]

    • Solution: Conduct the reaction in the dark to prevent photochemical initiation of radical pathways.[4][7] Avoid using radical initiators like AIBN or benzoyl peroxide unless benzylic bromination is desired. Ensure the Lewis acid catalyst is not promoting a radical pathway.[7][8] Brønsted acids, in contrast to Lewis acids, tend to promote ring bromination over benzylic bromination.[7][8]

Problem: Difficulty in Purifying the Final Product

  • Possible Cause: Close Boiling Points of Isomers. The desired 4-bromo isomer and other regioisomers may have very similar physical properties, making separation by standard distillation difficult.

    • Solution: Flash column chromatography over silica (B1680970) gel is the most effective method for separating closely related isomers.[9][10] A carefully selected eluent system (e.g., a gradient of ethyl acetate (B1210297) in heptane (B126788) or hexane) will be necessary.[9] Recrystallization can also be an effective technique if the product is a solid and a suitable solvent can be found.[10]

Data Presentation

Table 1: Comparison of Catalysts for Aromatic Bromination with NBS

CatalystSubstrate ExampleCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Regioselectivity (para:ortho)Reference
ZrCl₄ Anisole5-780.598>99:1 (p-bromoanisole)[1]
FeCl₃ Toluene102519567:33Traditional Data
AlCl₃ Toluene102519860:40Traditional Data
No Catalyst Anisole02524<5N/A[1]

Note: Data for Toluene and Anisole are presented as representative examples of activated aromatic systems, illustrating catalyst performance.

Experimental Protocols

Protocol: Electrophilic Bromination using NBS and Zirconium(IV) Chloride

This protocol is a model procedure for the synthesis of this compound, emphasizing high regioselectivity.

Materials:

  • 1-chloro-2-ethylbenzene

  • N-Bromosuccinimide (NBS), recrystallized

  • Zirconium(IV) chloride (ZrCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-chloro-2-ethylbenzene (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.5 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Under a positive flow of nitrogen, add ZrCl₄ (0.05 eq) to the stirred solution. Stir for 10 minutes.

  • Brominating Agent Addition: Add NBS (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC or GC analysis every hour. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. A biphasic mixture will form.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove any unreacted bromine), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the desired 4-bromo isomer from other byproducts.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Low Yield Synthesis cluster_causes Potential Causes cluster_solutions1 Solutions for Low Conversion cluster_solutions2 Solutions for Poor Selectivity cluster_solutions3 Solutions for Side Reactions start Low Yield or Purity Observed cause1 Low / No Conversion start->cause1 cause2 Poor Regioselectivity (Isomer Mixture) start->cause2 cause3 Side Reactions (e.g., Benzylic Bromination) start->cause3 sol1a Check Catalyst Activity (Use fresh, anhydrous catalyst) cause1->sol1a Moisture? sol1b Increase Catalyst Loading cause1->sol1b Stoichiometry? sol1c Optimize Temperature (Slightly increase if too low) cause1->sol1c Kinetics? sol2a Lower Reaction Temperature (e.g., 0°C to -78°C) cause2->sol2a Thermodynamics? sol2b Change Catalyst System (e.g., Try ZrCl4) cause2->sol2b Catalyst Choice? sol2c Use Milder Brominating Agent (e.g., NBS instead of Br2) cause2->sol2c Reagent Choice? sol3a Exclude Light (Wrap flask in foil) cause3->sol3a Radical Pathway? sol3b Ensure Anhydrous Conditions (Moisture can alter pathways) cause3->sol3b sol3c Avoid Radical Initiators cause3->sol3c end1 Improved Conversion sol1a->end1 Re-run Experiment sol1b->end1 Re-run Experiment sol1c->end1 Re-run Experiment end2 Improved Selectivity sol2a->end2 Re-run Experiment sol2b->end2 Re-run Experiment sol2c->end2 Re-run Experiment end3 Reduced Byproducts sol3a->end3 Re-run Experiment sol3b->end3 Re-run Experiment sol3c->end3 Re-run Experiment

Caption: Troubleshooting workflow for low yield synthesis.

reaction_pathway Reaction Pathway and Potential Byproducts cluster_main Main Reaction Pathway cluster_byproducts Potential Byproducts SM 1-Chloro-2-ethylbenzene Product This compound (Desired Product) SM->Product Electrophilic Aromatic Substitution BP1 2-Bromo-1-chloro-4-ethylbenzene (Ortho Isomer) SM->BP1 Poor Regioselectivity BP2 5-Bromo-1-chloro-2-ethylbenzene (Ortho Isomer) SM->BP2 Poor Regioselectivity BP3 1-(1-Bromoethyl)-2-chloro-4-bromobenzene (Benzylic Bromination) SM->BP3 Radical Pathway (e.g., light-induced) Reagents Br+ Source (e.g., NBS/ZrCl4 or Br2/FeBr3)

Caption: Reaction pathway and potential byproducts.

References

Technical Support Center: Grignard Reactions with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving aryl halides.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with an aryl halide is not starting. What are the common causes and solutions?

A1: The initiation of a Grignard reaction, especially with less reactive aryl chlorides, is a common challenge. The primary reason for failure to initiate is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used.[1][2]

  • Activate the Magnesium: The MgO layer must be disrupted to expose fresh magnesium. Several activation methods can be employed.

  • Check the Aryl Halide: The reactivity of aryl halides follows the trend: I > Br > Cl. Aryl chlorides are the least reactive and may require more stringent activation methods or longer initiation times.[3][4]

Q2: What are the best methods for activating magnesium for reactions with aryl halides?

A2: Several chemical and physical methods can be used to activate magnesium. The choice of method can significantly impact the success of the reaction.

  • Chemical Activation:

    • Iodine: A small crystal of iodine is a common and effective activator. The disappearance of the brown iodine color is an indicator of reaction initiation.[1][3]

    • 1,2-Dibromoethane (DBE): A few drops of DBE can readily react with magnesium, cleaning the surface. The evolution of ethylene (B1197577) gas is a visual cue of activation.

    • Diisobutylaluminum hydride (DIBAH): Can be used for activation at or below 20°C for aryl Grignard reagents.[5]

  • Physical Activation:

    • Crushing: Grinding the magnesium turnings with a glass rod in the reaction flask can expose fresh surfaces.[2]

    • Sonication: Using an ultrasonic bath can help to dislodge the oxide layer.

Q3: I am observing a significant amount of a side product that I suspect is a homocoupled dimer. What is this side reaction and how can I minimize it?

A3: This side product is likely the result of a Wurtz-type coupling reaction , where the newly formed Grignard reagent reacts with the unreacted aryl halide to form a biaryl compound (Ar-Ar).[2]

Strategies to Minimize Wurtz Coupling:

  • Slow Addition of Aryl Halide: Adding the aryl halide slowly and in a controlled manner prevents a high local concentration, which favors the desired reaction with magnesium.

  • Temperature Control: Maintain a moderate reaction temperature. High temperatures can favor the Wurtz coupling side reaction.

  • Use of an "Entrainment Agent": A more reactive alkyl halide (like ethyl bromide) can be used in small amounts to continuously clean the magnesium surface and promote the primary reaction.

Troubleshooting Guide

Below is a systematic guide to address common issues encountered during Grignard reactions with aryl halides.

Problem 1: Reaction Fails to Initiate

Symptoms:

  • No disappearance of the iodine color (if used).

  • No spontaneous refluxing of the solvent.

  • Magnesium turnings remain shiny.

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for Grignard reaction initiation failure.

Problem 2: Low Yield of the Desired Product

Symptoms:

  • The final product is obtained in a lower-than-expected quantity.

  • Presence of significant side products, such as the Wurtz coupling product.

Key Factors for a Successful Grignard Reaction:

Key_Factors cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_activation Activation Aryl_Halide Aryl Halide (I > Br > Cl) Successful_Reaction Successful Grignard Reaction Aryl_Halide->Successful_Reaction Magnesium High Purity Magnesium Magnesium->Successful_Reaction Anhydrous Anhydrous Solvent & Glassware Anhydrous->Successful_Reaction Temperature Controlled Temperature Temperature->Successful_Reaction Addition_Rate Slow Addition of Aryl Halide Addition_Rate->Successful_Reaction Activation Effective Mg Activation Activation->Successful_Reaction

Caption: Key factors influencing the success of a Grignard reaction.

Data Presentation

Table 1: Reactivity and Typical Yields of Aryl Halides in Grignard Reactions
Aryl HalideRelative ReactivityC-X Bond Energy (kJ/mol)Typical Yield RangeKey Considerations
Aryl Iodide (Ar-I)Very High~27285-95%Most reactive, but starting materials can be more expensive and less stable. Prone to side reactions if not well-controlled.[3]
Aryl Bromide (Ar-Br)High~33880-90%The most common choice, offering a good balance of high reactivity and stability. Generally provides reliable and high yields.[3]
Aryl Chloride (Ar-Cl)Moderate~40950-80%Less reactive, often requiring longer initiation times or more potent magnesium activation methods. Yields can be more variable.[3][4]
Table 2: Comparison of Common Magnesium Activation Methods
Activation MethodPrincipleAdvantagesDisadvantages
Iodine (I₂) Crystal Reacts with the Mg surface to form MgI₂, disrupting the oxide layer.Simple, effective, and the color change provides a visual indicator of initiation.[1][3]Can sometimes be insufficient for very unreactive aryl chlorides.
1,2-Dibromoethane (DBE) Reacts with Mg to form MgBr₂ and ethene gas, exposing a fresh metal surface.Highly effective for initiating stubborn reactions. The evolution of gas is a clear sign of activation.Introduces another reactive halide into the system, which could potentially lead to side reactions.
Mechanical Grinding Physically breaks the MgO layer, exposing fresh Mg.Simple and avoids the introduction of chemical activators.[2]Can be difficult to perform effectively within the reaction flask.
Sonication Ultrasonic waves dislodge the passivating oxide layer.Non-invasive and effective for initiating difficult reactions.Requires specialized equipment (ultrasonic bath).

Experimental Protocols

Protocol 1: Preparation of Phenylmagnesium Bromide from Bromobenzene (B47551)

Materials:

  • Magnesium turnings (1.2 g, 50 mmol)

  • Bromobenzene (5.2 mL, 50 mmol)

  • Anhydrous diethyl ether (40 mL)

  • Iodine crystal (1 small crystal)

Procedure:

  • Glassware Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be thoroughly flame-dried under an inert atmosphere (nitrogen or argon) and allowed to cool.

  • Reaction Setup: Place the magnesium turnings and a magnetic stir bar in the reaction flask. Add the iodine crystal.

  • Initiation: Add approximately 10 mL of anhydrous diethyl ether to the dropping funnel containing the bromobenzene. Add about 2-3 mL of this solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the brown iodine color and gentle bubbling. Gentle warming may be necessary.

  • Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has been consumed. The resulting gray/brown solution is the Grignard reagent and should be used immediately.

Protocol 2: Minimizing Wurtz Coupling in the Preparation of Benzylmagnesium Chloride

This protocol highlights the importance of solvent choice and temperature control to minimize the Wurtz coupling side reaction, particularly with reactive halides like benzyl (B1604629) chloride.

Materials:

  • Magnesium turnings (1.2 eq)

  • Benzyl chloride (1.0 eq)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • Iodine (1 crystal)

Procedure:

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere, place the magnesium turnings and the iodine crystal.

  • Initiation: Add a small portion of the benzyl chloride solution in 2-MeTHF. The reaction should initiate with gentle warming.

  • Slow Addition at Low Temperature: Once initiated, cool the reaction flask to 0-5°C using an ice bath. Add the remaining benzyl chloride solution dropwise over a period of at least 40 minutes, maintaining the temperature below 10°C.

  • Completion: After the addition is complete, stir the resulting gray suspension at 0°C for an additional 30 minutes.

Rationale: The use of 2-MeTHF and low-temperature conditions has been shown to significantly reduce the formation of the Wurtz coupling product (1,2-diphenylethane) compared to reactions run in THF at higher temperatures.

References

stability of 4-Bromo-1-chloro-2-ethylbenzene under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Bromo-1-chloro-2-ethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and reactivity of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] It is advisable to protect it from light and moisture to prevent potential degradation.

Q2: What is the general stability of this compound under acidic and basic conditions?

A2: While specific data for this compound is limited, aryl halides are generally stable under mild acidic and basic conditions. However, strong acids or bases, especially at elevated temperatures, may promote hydrolysis or other degradation pathways. For instance, structurally similar N-chloroamides can undergo hydrolysis under both acidic and basic conditions.[2]

Q3: Is this compound sensitive to heat?

A3: Yes, exposure to high temperatures can lead to the thermal decomposition of this compound. Studies on dichlorobenzenes and other brominated aromatic compounds have shown that thermal decomposition can occur, leading to the formation of various byproducts, including hydrogen chloride and other halogenated compounds.[3] It is recommended to use the lowest effective temperature in reactions involving this compound.

Q4: How does this compound behave in palladium-catalyzed cross-coupling reactions?

A4: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This allows for selective functionalization at the bromo-position.

Q5: Can I form a Grignard reagent with this compound?

A5: Yes, a Grignard reagent can be formed. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, the magnesium insertion will selectively occur at the C-Br bond, yielding 4-chloro-3-ethylphenylmagnesium bromide.[4][5] It is crucial to use anhydrous conditions as Grignard reagents are highly sensitive to moisture.[6]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst or activating the catalyst in situ.
Inappropriate Base The choice of base is critical. For aryl bromides, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility and strength of the base can significantly impact the reaction rate.
Poor Solvent Quality Use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions. Common solvents include toluene (B28343), dioxane, and DMF.
Suboptimal Temperature While many Suzuki couplings proceed at elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition and byproduct formation. Optimize the temperature for your specific substrates.
Issue 2: Formation of Side Products in Grignard Reaction
Possible Cause Troubleshooting Step
Presence of Moisture Rigorously dry all glassware and solvents. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Even trace amounts of water can quench the Grignard reagent.[6]
Wurtz Coupling This side reaction, leading to the formation of a biphenyl (B1667301) species, can be minimized by the slow addition of the aryl halide to the magnesium turnings and maintaining a moderate reaction temperature.
Reaction with Oxygen An inert atmosphere is necessary to prevent the oxidation of the Grignard reagent.

Stability Under Different Conditions: A Summary

The following table provides a qualitative summary of the stability of this compound under various conditions, based on general knowledge of aryl halide chemistry.

Condition Stability Potential Degradation Products/Side Reactions
Strong Acid (e.g., conc. H₂SO₄, high temp.) LowSulfonation, hydrolysis, decomposition.
Strong Base (e.g., NaOH, high temp.) LowNucleophilic aromatic substitution (replacement of Cl or Br), benzyne (B1209423) formation.
Oxidizing Agents (e.g., KMnO₄, H₂O₂) Moderate to LowOxidation of the ethyl group, potential degradation of the aromatic ring under harsh conditions.
High Temperature (>200 °C) LowThermal decomposition, formation of halogenated byproducts.[3]
UV Light ModeratePhotodegradation, primarily through debromination.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.

  • Solvent Addition: Add a degassed solvent (e.g., a mixture of toluene and water or dioxane and water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Grignard Reagent Formation and Reaction

Extreme care must be taken to ensure anhydrous conditions.

  • Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a stream of dry nitrogen or argon.

  • Magnesium Activation: Place magnesium turnings (1.2 equiv.) in the flask. A crystal of iodine can be added to activate the magnesium surface.

  • Initiation: Add a small portion of a solution of this compound (1.0 equiv.) in anhydrous diethyl ether or THF via the dropping funnel. Gentle warming may be necessary to initiate the reaction.

  • Grignard Formation: Once the reaction starts (indicated by bubbling and heat evolution), add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the Grignard reagent formation is complete, cool the solution and add the electrophile (e.g., an aldehyde, ketone, or CO₂) dropwise, maintaining an appropriate temperature.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and purify by appropriate methods such as distillation or chromatography.

Visualizing Reaction Pathways and Workflows

Stability_Troubleshooting_Workflow cluster_stability Stability Assessment cluster_troubleshooting Troubleshooting Logic Initial Compound Initial Compound Reaction Condition Reaction Condition Initial Compound->Reaction Condition Stable Stable Reaction Condition->Stable No Change Degradation Degradation Reaction Condition->Degradation Change Detected Byproduct Analysis Byproduct Analysis Degradation->Byproduct Analysis Problem Problem Identify Cause Identify Cause Problem->Identify Cause Solution A Solution A Identify Cause->Solution A Cause 1 Solution B Solution B Identify Cause->Solution B Cause 2 Solution C Solution C Identify Cause->Solution C Cause 3

Caption: A logical workflow for assessing stability and troubleshooting experiments.

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R Ar-X 4-Bromo-1-chloro- 2-ethylbenzene Ar-X->Oxidative Addition R-M Organometallic Reagent R-M->Transmetalation

Caption: Catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Managing Exothermic Reactions of 4-Bromo-1-chloro-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 4-Bromo-1-chloro-2-ethylbenzene. The following information is intended to supplement, not replace, comprehensive laboratory safety protocols and risk assessments.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic hazards associated with this compound?

A1: The primary exothermic hazards arise from reactions with strong oxidizing agents, Friedel-Crafts reactions (alkylation and acylation), and nitration. These reactions can generate significant heat, leading to a rapid increase in temperature and pressure if not properly controlled. Thermal decomposition at elevated temperatures can also release toxic gases.

Q2: What are the signs of a runaway exothermic reaction?

A2: Key indicators include a sudden and uncontrolled rise in temperature, an unexpected increase in pressure, vigorous gas evolution, a change in the color or viscosity of the reaction mixture, and the boiling of the solvent.

Q3: What immediate steps should be taken in the event of a suspected runaway reaction?

A3: In the event of a suspected runaway reaction, prioritize personal safety. Alert nearby personnel and evacuate the immediate area if necessary. If it is safe to do so, immediately cease the addition of any reagents, enhance cooling, and ensure vigorous stirring to improve heat transfer. Refer to your laboratory's specific emergency shutdown procedures.

Q4: Are there any known incompatible materials with this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents. Reactions with these substances can be highly exothermic and should be approached with extreme caution.

Q5: How does the substitution pattern of this compound influence its reactivity in exothermic reactions?

A5: The ethyl group is an activating group, making the aromatic ring more susceptible to electrophilic substitution reactions like nitration and Friedel-Crafts reactions, which are often highly exothermic. The bromine and chlorine atoms are deactivating but will direct incoming electrophiles to the ortho and para positions. This substitution pattern can influence the rate and regioselectivity of exothermic reactions.

Troubleshooting Guides for Common Exothermic Reactions

Nitration Reactions

Issue: Uncontrolled temperature increase during the addition of the nitrating mixture (e.g., HNO₃/H₂SO₄).

Potential Cause Troubleshooting Action
Addition rate of nitrating agent is too fast. Immediately stop the addition. Resume at a significantly slower rate once the temperature is under control.
Inadequate cooling. Ensure the cooling bath is at the target temperature and has sufficient capacity. Consider using a more efficient cooling medium (e.g., dry ice/acetone).
Poor heat transfer due to inadequate stirring. Increase the stirring rate to improve mixing and heat dissipation.
Concentration of reagents is too high. For future experiments, consider diluting the reaction mixture or the nitrating agent.
Friedel-Crafts Acylation/Alkylation

Issue: Sudden exotherm upon addition of the Lewis acid catalyst (e.g., AlCl₃).

Potential Cause Troubleshooting Action
Lewis acid added too quickly. Add the Lewis acid in small portions, allowing the temperature to stabilize between additions.
Moisture contamination of the Lewis acid. Use a fresh, anhydrous Lewis acid. Moisture can lead to a highly exothermic reaction with the catalyst.
Localized concentration of the catalyst. Ensure vigorous stirring to disperse the catalyst immediately upon addition.
Substrate or solvent is not sufficiently cooled. Pre-cool the reaction mixture to the target temperature before adding the Lewis acid.
Reactions with Strong Oxidizing Agents

Issue: Violent reaction or rapid temperature spike upon addition of an oxidizing agent (e.g., potassium permanganate).

Potential Cause Troubleshooting Action
Oxidizing agent added in one portion. Add the oxidizing agent slowly and in small portions.
Reaction scale is too large for initial trials. Conduct small-scale trials to assess the reaction's exothermicity before scaling up.
Inadequate temperature monitoring. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.

Quantitative Data Summary

The following table provides estimated thermochemical data for common exothermic reactions involving halogenated aromatic compounds, which can serve as a proxy for this compound. Note: This data is for illustrative purposes and should be confirmed by experimental calorimetry for precise and safe process design.

Reaction Type Model Substrate Estimated Heat of Reaction (ΔH) Typical Temperature Range (°C)
Nitration Chlorobenzene-100 to -150 kJ/mol0 to 50
Friedel-Crafts Acylation Benzene-80 to -120 kJ/mol0 to 60
Oxidation (Side Chain) Toluene-400 to -600 kJ/mol20 to 100

Experimental Protocols

Protocol 1: Controlled Nitration of an Aromatic Compound (Illustrative)

Objective: To perform a controlled nitration while managing the exothermic reaction.

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (anhydrous)

  • Ice bath or cryostat

  • Three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and thermometer.

Procedure:

  • Set up the reaction apparatus under an inert atmosphere (e.g., nitrogen).

  • Charge the flask with this compound and anhydrous dichloromethane.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add concentrated sulfuric acid dropwise while maintaining the internal temperature below 10 °C.

  • In the dropping funnel, prepare the nitrating mixture by slowly adding concentrated nitric acid to a pre-cooled portion of concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the reaction flask over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.

  • Slowly and carefully quench the reaction by pouring it over crushed ice with vigorous stirring.

Mandatory Visualizations

Exothermic_Reaction_Management_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_troubleshooting Troubleshooting Literature_Review Literature Review & Hazard Assessment Calorimetry Perform Reaction Calorimetry (if possible) Literature_Review->Calorimetry Protocol_Design Design Detailed Protocol (slow addition, cooling) Calorimetry->Protocol_Design Setup Reaction Setup (cooling, stirring, inert atm.) Protocol_Design->Setup Reagent_Addition Slow, Controlled Reagent Addition Setup->Reagent_Addition Monitoring Continuous Monitoring (Temp, Pressure) Reagent_Addition->Monitoring Exotherm_Detected Exotherm Detected? Monitoring->Exotherm_Detected Emergency_Stop Emergency Stop: - Stop Addition - Max Cooling - Increase Stirring Exotherm_Detected->Emergency_Stop Yes Continue Continue Monitoring Exotherm_Detected->Continue No Continue->Reagent_Addition

Caption: Workflow for managing exothermic reactions.

Nitration_Signaling_Pathway HNO3 Nitric Acid (HNO3) Nitronium_Ion Nitronium Ion (NO2+) Electrophile HNO3->Nitronium_Ion H2SO4 Sulfuric Acid (H2SO4) H2SO4->Nitronium_Ion Catalyst Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Nitronium_Ion->Sigma_Complex Electrophilic Attack Aromatic_Ring This compound Aromatic_Ring->Sigma_Complex Product Nitrated Product Sigma_Complex->Product Deprotonation

Caption: Simplified pathway for electrophilic nitration.

purification strategies for removing unreacted 4-Bromo-1-chloro-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 4-Bromo-1-chloro-2-ethylbenzene

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant for its purification?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.

PropertyValueSource(s)
Appearance Colorless liquid
Molecular Weight 219.51 g/mol
Boiling Point 235.1°C at 760 mmHg
Density 1.459 g/cm³
Refractive Index 1.556
Solubility Insoluble in water, soluble in organic solvents.

Q2: What are the most common impurities found in a reaction mixture containing unreacted this compound?

A2: Common impurities can include other halogenated compounds, starting materials from the preceding reaction step, byproducts, and residual solvents. The exact impurities will depend on the specific reaction, but it is common to find related aromatic halides or non-polar organic compounds.

Q3: Which purification techniques are most effective for removing unreacted this compound?

A3: The most effective purification techniques for removing a relatively non-polar organic compound like this compound are typically column chromatography, fractional distillation, and preparative HPLC. The choice of technique will depend on the nature of the desired product and the impurities present.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Poor separation of this compound from the desired product using column chromatography.

  • Possible Cause 1: Incorrect Solvent System (Mobile Phase)

  • Possible Cause 2: Inappropriate Stationary Phase

    • Solution: Silica gel is a standard choice for the separation of many organic compounds. However, if the desired product has a similar polarity to this compound, consider using a different stationary phase, such as alumina (acidic, neutral, or basic) or a reverse-phase silica gel (e.g., C18).

  • Possible Cause 3: Overloading the Column

    • Solution: Overloading the column with too much crude product will lead to broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Issue 2: The desired product co-distills with this compound during fractional distillation.

  • Possible Cause: Close Boiling Points

    • Solution: If the boiling point of the desired product is very close to that of this compound (235.1°C at 760 mmHg), atmospheric distillation may not be effective. In this case, vacuum distillation is recommended. By lowering the pressure, the boiling points of both compounds will decrease, and the difference in their boiling points may become more pronounced, allowing for a better separation. Using a longer fractionating column or one with a more efficient packing material can also improve separation.

Issue 3: Incomplete removal of acidic or basic impurities.

  • Possible Cause: Inadequate Washing of the Organic Layer

    • Solution: Before chromatographic or distillation-based purification, it is often beneficial to wash the crude organic mixture with aqueous solutions to remove acidic or basic impurities. To remove acidic impurities, wash with a saturated solution of sodium bicarbonate (NaHCO₃). To remove basic impurities, wash with a dilute acid solution, such as 1M HCl. Follow these washes with a brine (saturated NaCl solution) wash to remove residual water before drying the organic layer.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the separation of a desired compound from unreacted this compound using column chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (or alumina)

  • Heptane (or hexane)

  • Ethyl acetate (or other suitable polar solvent)

  • Glass column with stopcock

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% heptane).

    • Pour the slurry into the column, allowing the solvent to drain slowly, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Carefully add the sample to the top of the column.

  • Elute the Column:

    • Begin eluting the column with the least polar solvent system.

    • Collect fractions in separate tubes.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in heptane) to elute the compounds from the column.

  • Monitor the Separation:

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.

    • Combine the fractions containing the pure product.

  • Isolate the Product:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Fractional Distillation

This protocol is suitable if the desired product and this compound have significantly different boiling points.

Materials:

  • Crude reaction mixture

  • Distillation flask

  • Fractionating column

  • Condenser

  • Receiving flask

  • Heating mantle

  • Thermometer

  • Boiling chips

Procedure:

  • Set up the Apparatus:

    • Assemble the fractional distillation apparatus. Ensure all joints are securely clamped.

    • Place the crude reaction mixture and a few boiling chips into the distillation flask.

  • Heat the Mixture:

    • Slowly heat the distillation flask using a heating mantle.

  • Collect the Fractions:

    • Monitor the temperature at the top of the fractionating column.

    • Collect the fraction that distills at the boiling point of the lower-boiling component.

    • Once the temperature begins to rise again, change the receiving flask to collect the next fraction, which will be the higher-boiling component.

  • Analyze the Fractions:

    • Analyze the collected fractions (e.g., by GC-MS or NMR) to confirm the identity and purity of the separated compounds.

Visualizations

Purification_Workflow start Crude Reaction Mixture (contains this compound) liquid_extraction Liquid-Liquid Extraction (Aqueous Wash) start->liquid_extraction drying Drying of Organic Layer (e.g., with MgSO4) liquid_extraction->drying choice Choice of Purification Method drying->choice chromatography Column Chromatography choice->chromatography Different Polarities distillation Fractional Distillation choice->distillation Different Boiling Points hplc Preparative HPLC choice->hplc High Purity Required pure_product Pure Product chromatography->pure_product waste Purified this compound (Waste/Recycle) chromatography->waste distillation->pure_product distillation->waste hplc->pure_product hplc->waste

Caption: General workflow for the purification of a reaction mixture.

Troubleshooting_Chromatography issue Poor Separation in Column Chromatography cause1 Incorrect Solvent System issue->cause1 cause2 Inappropriate Stationary Phase issue->cause2 cause3 Column Overload issue->cause3 solution1 Optimize Solvent Gradient (e.g., Heptane/Ethyl Acetate) cause1->solution1 solution2 Try a Different Stationary Phase (e.g., Alumina, Reverse-Phase) cause2->solution2 solution3 Reduce Sample Load cause3->solution3

Caption: Troubleshooting guide for column chromatography issues.

Validation & Comparative

A Comparative Guide to Purity Assessment of 4-Bromo-1-chloro-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the validity and reproducibility of experimental results. 4-Bromo-1-chloro-2-ethylbenzene is a key intermediate in various synthetic pathways, and its purity can significantly impact reaction yields, impurity profiles of final products, and overall experimental outcomes. This guide provides a comparative overview of common analytical standards and methodologies for assessing the purity of this compound, complete with supporting experimental protocols and data presentation.

Comparison of Analytical Techniques

The purity of this compound is typically determined using chromatographic and spectroscopic methods. The choice of technique often depends on the required level of sensitivity, the nature of potential impurities, and the available instrumentation. Below is a comparison of the most common analytical techniques.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification.Separation based on partitioning between a mobile and stationary phase, with detection typically by UV absorbance.Quantification based on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei.
Primary Use Identification and quantification of volatile and semi-volatile impurities.Quantification of the main component and non-volatile or thermally labile impurities.Absolute quantification without the need for a specific reference standard of the analyte; structural confirmation.
Typical Purity Range Reported >95% - >99.9%>95% - >99.9%Provides an absolute purity value (e.g., 98.5% w/w).
Limit of Detection (LOD) Low ppm to ppb range for impurities.Low to mid ppm range for impurities.~0.1% for impurities.
Potential Impurities Detected Isomeric impurities, residual starting materials, and other volatile organic compounds.Positional isomers, less volatile byproducts, and degradation products.A wide range of impurities with distinct proton or carbon signals, including structural isomers.
Sample Throughput HighHighModerate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To determine the purity of this compound and identify any volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating halogenated aromatic compounds.[1]

Reagents:

  • This compound sample.

  • Dichloromethane (DCM), HPLC grade or equivalent.

  • Helium (99.999% purity) as the carrier gas.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in and dilute to the mark with dichloromethane.[2]

  • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.[2]

GC-MS Parameters:

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 280°C at 25°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-300 m/z.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To quantify the purity of this compound, particularly for analyzing non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector (e.g., Waters Alliance system).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

Reagents:

Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Parameters:

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • Start with 70% A, hold for 2 minutes.

    • Increase to 95% A over 10 minutes.

    • Hold at 95% A for 3 minutes.

    • Return to 70% A and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.

Data Analysis: The percentage purity is determined by the area of the main peak relative to the total peak area in the chromatogram.

Workflow and Process Visualization

The following diagram illustrates a standardized workflow for the comprehensive purity assessment of a commercial sample of this compound.

A Sample Receipt (this compound) B Sample Preparation (Dissolution & Filtration) A->B C GC-MS Analysis (Volatile Impurities) B->C D HPLC Analysis (Non-Volatile Impurities) B->D E NMR Spectroscopy (Structural Confirmation) B->E F Data Analysis (Purity Calculation & Impurity ID) C->F D->F E->F G Final Purity Report F->G

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 4-Bromo-1-chloro-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantitative analysis of intermediates and impurities is critical for ensuring the quality and safety of pharmaceutical products. 4-Bromo-1-chloro-2-ethylbenzene is a halogenated aromatic compound that may arise as an intermediate or impurity in various synthetic processes. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We present representative experimental protocols and performance data to assist in method selection and development.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique for the analysis of a wide range of organic molecules. For this compound, a reversed-phase HPLC method is typically suitable, offering excellent resolution and reproducibility.

Representative Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for the separation of non-polar to moderately polar compounds.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) is often effective. The exact ratio may need to be optimized to achieve the desired retention time and resolution from other components in the sample matrix.

  • Flow Rate: A flow rate of 1.0 mL/min is typical for a 4.6 mm ID column.

  • Column Temperature: Maintaining a constant column temperature, for instance, at 30 °C, ensures reproducible retention times.

  • Detection: UV detection at a wavelength where the analyte exhibits significant absorbance, such as 220 nm, is appropriate for this aromatic compound.

  • Injection Volume: A 10 µL injection volume is a common starting point.

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL) and filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile and semi-volatile organic compounds. Given the nature of this compound, GC-MS provides not only quantitative data but also structural confirmation through mass spectral analysis.

Representative Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is generally effective for the separation of halogenated aromatic compounds.[1]

  • Carrier Gas: Helium is the most commonly used carrier gas, with a constant flow rate of approximately 1.0 mL/min.[1]

  • Inlet: A split/splitless injector is typically used. For trace analysis, a splitless injection mode is preferred to maximize the amount of analyte reaching the column. The injector temperature should be high enough to ensure rapid volatilization of the analyte without causing thermal degradation, for example, 250 °C.

  • Oven Temperature Program: A temperature program is employed to ensure good separation of the analyte from other components. A representative program could be:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: Increase to 280 °C at a rate of 10 °C/min

    • Final hold: Hold at 280 °C for 5 minutes

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra.[1]

    • Source Temperature: Typically set around 230 °C.

    • Quadrupole Temperature: Maintained at approximately 150 °C.[1]

    • Scan Mode: Full scan mode (e.g., m/z 40-400) is used for qualitative analysis and identification. For quantitative analysis, selected ion monitoring (SIM) mode can be employed to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.

  • Sample Preparation: Samples are dissolved in a volatile organic solvent such as dichloromethane (B109758) or hexane. The concentration should be adjusted based on the expected analyte level and the sensitivity of the instrument.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the analysis, such as the need for structural confirmation, the complexity of the sample matrix, and the required sensitivity.

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Analyte Volatility Not a strict requirement.Suitable for volatile and semi-volatile compounds.
Sensitivity Good, but generally lower than GC-MS in SIM mode.Very high, especially in Selected Ion Monitoring (SIM) mode.
Selectivity Good, based on chromatographic separation.Excellent, due to both chromatographic separation and mass filtering.
Structural Information Limited to UV spectrum, which is not highly specific.Provides a mass spectrum, which is a chemical fingerprint for structural elucidation and confirmation.
Speed of Analysis Typically longer run times compared to modern GC methods.Can have faster run times with appropriate temperature programming.
Sample Preparation Requires dissolution in a mobile phase compatible solvent.Requires dissolution in a volatile solvent.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment.
Typical Application Routine quality control, purity assessment.Trace analysis, impurity identification, structural confirmation.

Logical Workflow for Method Selection

The decision-making process for selecting the appropriate analytical technique can be visualized as follows:

MethodSelection Workflow for Analytical Method Selection Start Start: Analyze This compound NeedStructInfo Structural Confirmation Needed? Start->NeedStructInfo SampleComplexity Complex Matrix or Trace Analysis? NeedStructInfo->SampleComplexity No UseGCMS Select GC-MS NeedStructInfo->UseGCMS Yes RoutineQC Routine QC and Purity Assay? SampleComplexity->RoutineQC No SampleComplexity->UseGCMS Yes UseHPLC Select HPLC-UV RoutineQC->UseHPLC Yes ConsiderBoth Consider Both or Complementary Use RoutineQC->ConsiderBoth No End End UseGCMS->End UseHPLC->End ConsiderBoth->End

Caption: A decision tree for selecting between HPLC and GC-MS for analysis.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound.

  • HPLC-UV is a robust and reliable method for routine quantitative analysis, such as purity assessments and quality control, where the identity of the compound is already established.

  • GC-MS offers superior sensitivity and selectivity, and crucially, provides structural confirmation. This makes it the method of choice for trace-level detection, impurity identification in complex matrices, and in research and development settings where unambiguous identification is paramount.

The selection of the most appropriate technique will ultimately be guided by the specific analytical goals, available instrumentation, and the nature of the samples being investigated. In many laboratories, these techniques are used in a complementary fashion to provide a comprehensive analytical characterization of the target compound.

References

Interpreting the ¹H NMR Spectrum of 4-Bromo-1-chloro-2-ethylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and characterization of novel small molecules, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a detailed interpretation of the proton (¹H) NMR spectrum of 4-Bromo-1-chloro-2-ethylbenzene, offering a predictive analysis based on established principles of chemical shift and spin-spin coupling. This information is benchmarked against typical values for similar structural motifs, providing a valuable resource for scientists in drug development and organic chemistry.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are based on the additive effects of the substituents on the benzene (B151609) ring and typical coupling constants observed in aromatic systems.

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)Integration
H-3~7.45dJ_meta ≈ 2.51H
H-5~7.20ddJ_ortho ≈ 8.5, J_meta ≈ 2.51H
H-6~7.05dJ_ortho ≈ 8.51H
-CH₂-~2.65qJ ≈ 7.52H
-CH₃~1.20tJ ≈ 7.53H

Structural Assignment and Rationale

The predicted chemical shifts and coupling patterns are rationalized as follows:

  • Aromatic Protons (H-3, H-5, H-6): The aromatic region of the spectrum is expected to show three distinct signals.[1] The chlorine atom is an electron-withdrawing group, which deshields adjacent protons, causing them to appear at a higher chemical shift.[2] The bromine atom has a similar, though slightly weaker, deshielding effect. The ethyl group is a weakly electron-donating group.

    • H-3: This proton is ortho to the electron-withdrawing chlorine atom and will be the most deshielded of the aromatic protons. It is expected to appear as a doublet due to meta-coupling with H-5 (⁴J ≈ 2-3 Hz).[3][4]

    • H-5: This proton is ortho to the bromine atom and meta to the chlorine atom. It will experience coupling from both H-6 (ortho-coupling, ³J ≈ 7-10 Hz) and H-3 (meta-coupling, ⁴J ≈ 2-3 Hz), resulting in a doublet of doublets.[4][5]

    • H-6: This proton is ortho to the ethyl group and will be the most shielded of the aromatic protons. It will appear as a doublet due to ortho-coupling with H-5 (³J ≈ 7-10 Hz).[4]

  • Ethyl Group Protons (-CH₂- and -CH₃):

    • Methylene (B1212753) Protons (-CH₂-): These benzylic protons are adjacent to the aromatic ring and will appear as a quartet due to coupling with the three neighboring methyl protons.[1] Their chemical shift is expected around 2.65 ppm.

    • Methyl Protons (-CH₃): These protons will appear as a triplet due to coupling with the two adjacent methylene protons. Their chemical shift is predicted to be around 1.20 ppm.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

The following is a standard protocol for the acquisition of a high-resolution ¹H NMR spectrum suitable for the structural elucidation of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a clean, dry vial. The choice of solvent is critical as its residual peak should not overlap with signals of interest.
  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
  • Transfer the solution to a clean, 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure good signal dispersion.
  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
  • Shim the magnetic field to achieve a high level of homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.
  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).
  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 8 to 64 scans for a sample of this concentration.
  • Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the absorptive mode.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
  • Integrate the signals to determine the relative number of protons corresponding to each resonance.
  • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) for each signal.

Logical Relationship of Proton Environments

The following diagram illustrates the structure of this compound and the distinct proton environments that give rise to the predicted ¹H NMR spectrum.

Caption: Structure of this compound with distinct proton environments highlighted.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-1-chloro-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing deep insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed examination of the electron ionization (EI) mass spectrometry fragmentation pathway of 4-bromo-1-chloro-2-ethylbenzene, presenting a predictive analysis based on established fragmentation principles of analogous compounds. This guide also provides a standardized experimental protocol for acquiring such data and compares the expected fragmentation with that of simpler, related molecules.

Predicted Mass Spectrometry Data for this compound

The mass spectrum of this compound is characterized by a complex molecular ion region due to the isotopic abundances of bromine and chlorine. The fragmentation is predicted to be dominated by cleavage of the ethyl group and loss of the halogen substituents. The following table summarizes the expected major ions, their relative abundances, and the proposed fragment structures.

m/z (relative to ⁷⁹Br, ³⁵Cl)Proposed Fragment IonProposed StructurePredicted Relative AbundanceNotes
218[C₈H₈⁷⁹Br³⁵Cl]⁺Molecular Ion (M⁺)ModerateThe molecular ion peak.
220[C₈H₈⁸¹Br³⁵Cl]⁺ or [C₈H₈⁷⁹Br³⁷Cl]⁺Isotopic Molecular IonHighThe M+2 peak, expected to be of higher intensity than M⁺ due to the combined probabilities of containing either ⁸¹Br or ³⁷Cl.
222[C₈H₈⁸¹Br³⁷Cl]⁺Isotopic Molecular IonModerateThe M+4 peak.
203[C₇H₅⁷⁹Br³⁵Cl]⁺[M - CH₃]⁺HighLoss of a methyl radical via benzylic cleavage, a very favorable fragmentation for ethylbenzenes. This will be the base peak.
205[C₇H₅⁸¹Br³⁵Cl]⁺ or [C₇H₅⁷⁹Br³⁷Cl]⁺Isotopic [M - CH₃]⁺HighIsotopic peaks corresponding to the [M - CH₃]⁺ fragment.
139[C₈H₈³⁵Cl]⁺[M - Br]⁺ModerateLoss of a bromine radical.
141[C₈H₈³⁷Cl]⁺Isotopic [M - Br]⁺LowIsotopic peak for the bromine loss fragment.
124[C₇H₅³⁵Cl]⁺[M - Br - CH₃]⁺ModerateSubsequent loss of a methyl radical after the loss of bromine.
111[C₆H₄Cl]⁺[M - C₂H₅ - Br]⁺LowLoss of the ethyl group and a bromine atom.
91[C₇H₇]⁺Tropylium ionLowLoss of both bromine and chlorine from the [M - CH₃]⁺ fragment, or rearrangement and loss from other fragments.
77[C₆H₅]⁺Phenyl ionLowLoss of the ethyl group and both halogens.[1]

Comparative Fragmentation Analysis

To better understand the fragmentation of this compound, it is useful to compare its expected fragmentation pattern with those of simpler, related molecules such as ethylbenzene (B125841), chlorobenzene, and bromobenzene.

CompoundKey Fragmentation PathwaysCharacteristic Fragments (m/z)
EthylbenzeneBenzylic cleavage (loss of CH₃)106 (M⁺), 91 (base peak)[1]
ChlorobenzeneLoss of Cl112 (M⁺), 114 (M+2), 77
BromobenzeneLoss of Br156 (M⁺), 158 (M+2), 77[2]
This compound Benzylic cleavage, loss of Br, loss of Cl 218/220/222 (M⁺ cluster), 203/205 (base peak cluster), 139, 124

This comparison highlights how the fragmentation of the target molecule is a composite of the fragmentation patterns of its constituent parts. The presence of the ethyl group directs the primary fragmentation to the benzylic C-C bond, while the halogen atoms introduce characteristic isotopic patterns and additional fragmentation pathways through the loss of the halogen radicals.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a generalized protocol for acquiring an electron ionization (EI) mass spectrum for a compound like this compound.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg/mL) of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Ensure the sample is fully dissolved and free of any particulate matter.

2. Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for library matching)

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-300

  • Inlet System: Direct infusion or Gas Chromatography (GC) inlet. A GC inlet is preferred for separation from any impurities.

3. Data Acquisition:

  • Inject the sample into the mass spectrometer.

  • Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

  • Acquire a background spectrum of the solvent and subtract it from the sample spectrum.

4. Data Analysis:

  • Identify the molecular ion peak and its isotopic pattern to confirm the presence of bromine and chlorine.

  • Identify the major fragment ions and propose fragmentation pathways based on known chemical principles.

  • Compare the acquired spectrum with spectral libraries (if available) for confirmation.

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The dominant pathway involves the cleavage of the bond beta to the aromatic ring, a process known as benzylic cleavage.

Fragmentation_Pathway M [C₈H₈BrCl]⁺˙ m/z = 218, 220, 222 M_minus_CH3 [C₇H₅BrCl]⁺ m/z = 203, 205 M->M_minus_CH3 - •CH₃ M_minus_Br [C₈H₈Cl]⁺ m/z = 139, 141 M->M_minus_Br - •Br Phenyl_Cation [C₆H₅]⁺ m/z = 77 M_minus_CH3->Phenyl_Cation - Br, -Cl, -C₂H₂ M_minus_Br_minus_CH3 [C₇H₅Cl]⁺ m/z = 124, 126 M_minus_Br->M_minus_Br_minus_CH3 - •CH₃

Caption: Predicted EI-MS fragmentation pathway of this compound.

This guide provides a foundational understanding of the expected mass spectrometry fragmentation pattern of this compound. The predictive nature of this analysis, grounded in the established behavior of related compounds, offers a valuable tool for researchers in the identification and structural elucidation of this and similar molecules. The provided experimental protocol serves as a starting point for obtaining high-quality mass spectral data for further investigation.

References

A Comparative Guide to the Crystal Structure of 4-Bromo-1-chloro-2-ethylbenzene and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the crystal structure of 4-Bromo-1-chloro-2-ethylbenzene and its analogues, offering insights for researchers, scientists, and professionals in drug development. The analysis focuses on crystallographic data and the nature of intermolecular interactions that dictate the solid-state packing of these halogenated compounds.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for this compound and a representative analogue, 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene. This data is essential for understanding the solid-state conformation and packing of these molecules.

Compound NameThis compound1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene (Molecule A)[1][2]1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene (Molecule B)[1][2]1-Bromo-4-[2-(4-bromophenyl)ethyl]benzene[1][2]
Chemical Formula C₈H₈BrClC₁₄H₁₂Cl₂C₁₄H₁₂Cl₂C₁₄H₁₂Br₂
Molecular Weight 219.50 g/mol [3]251.15 g/mol 251.15 g/mol 339.95 g/mol
Crystal System Data not availableTriclinicTriclinicMonoclinic
Space Group Data not availableP-1P-1P2₁/c
Unit Cell Dimensions Data not availablea = 7.1737(3) Å, b = 7.9178(4) Å, c = 11.2319(5) Åa = 7.1737(3) Å, b = 7.9178(4) Å, c = 11.2319(5) Åa = 12.0163(7) Å, b = 11.0829(6) Å, c = 9.8833(6) Å
Dihedral Angle between Rings N/A59.29 (11)°[1][2]
Key Intermolecular Interactions Predicted: C-H···Br, C-H···Cl, Br···Cl, π···πBenzene-C-H···π(benzene), Cl···Cl[1]Benzene-C-H···π(benzene), Cl···Cl[1]Benzene-C-H···π(benzene), Br···Br[1][2]

Experimental Protocols

The determination of crystal structures for compounds like this compound and its analogues involves synthesis followed by single-crystal X-ray diffraction.

Synthesis

The synthesis of halogenated benzene (B151609) derivatives can be achieved through various established organic chemistry methods. For instance, the synthesis of a related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469), involves the reaction of 5-bromo-2-chlorobenzoic acid with oxalyl chloride, followed by a Friedel-Crafts acylation with phenetole (B1680304) and subsequent reduction.[4][5] A general approach for synthesizing N-substituted bromo-phenylenediamines utilizes a copper-catalyzed Ullmann-type reaction.[6]

General Synthetic Protocol for a Halogenated Benzene Analogue:

  • Starting Material Preparation: Begin with a commercially available substituted benzene derivative.

  • Halogenation: Introduce bromine or chlorine atoms at specific positions on the benzene ring using appropriate halogenating agents and catalysts.

  • Side-Chain Modification: Modify or introduce the ethyl group or other side chains through reactions such as Friedel-Crafts alkylation or acylation followed by reduction.

  • Purification: The final product is purified using techniques like column chromatography, and its identity is confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry).

Single-Crystal X-ray Diffraction

This is a powerful technique to determine the precise three-dimensional arrangement of atoms in a crystal.[7]

Experimental Workflow:

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction Data Collection cluster_analysis Structure Determination & Refinement synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray data_collection Data Collection xray->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation

Caption: Workflow for Crystal Structure Determination.

  • Crystal Growth: High-quality single crystals of the synthesized compound are grown, often by slow evaporation of a suitable solvent.

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final crystal structure.

Intermolecular Interactions and Crystal Packing

The solid-state architecture of halogenated organic molecules is governed by a variety of non-covalent interactions. In this compound and its analogues, the interplay between halogen bonds (Br···Br, Cl···Cl, Br···Cl), hydrogen bonds (C-H···Br, C-H···Cl), and π-interactions (C-H···π, π···π) is crucial in determining the crystal packing.[8][9][10]

The analysis of the bromo analogue of 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene reveals the presence of Br···Br and benzene-C-H···π(benzene) contacts that consolidate the 3D architecture.[1][2] In contrast, the chloro analogue features Cl···Cl and benzene-C-H···π(benzene) contacts, leading to an open three-dimensional structure with interpenetration.[1] The substitution of chlorine with bromine can significantly alter the crystal packing due to the different nature and strength of halogen bonds.

The following diagram illustrates the key intermolecular interactions that can be expected in the crystal structure of this compound analogues.

Intermolecular_Interactions cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 Br1 Br Br2 Br Br1->Br2 Halogen Bond (Br···Br) Cl2 Cl Br1->Cl2 Halogen Bond (Br···Cl) Cl1 Cl Cl1->Cl2 Halogen Bond (Cl···Cl) Ring1 Aromatic Ring Et1 Ethyl Group Ring2 Aromatic Ring Et1->Ring2 C-H···π Interaction Et2 Ethyl Group Et2->Br1 C-H···Br Hydrogen Bond

Caption: Potential Intermolecular Interactions.

Conclusion

The crystal structure analysis of this compound and its analogues reveals the critical role of halogen atoms in directing the supramolecular assembly. The type of halogen (bromine vs. chlorine) and the overall molecular geometry significantly influence the nature and strength of intermolecular interactions, leading to distinct crystal packing arrangements. Understanding these structure-property relationships is paramount for the rational design of new materials and active pharmaceutical ingredients with desired solid-state properties. Further research to obtain the single-crystal structure of this compound would be invaluable for a direct comparison and a deeper understanding of the subtle effects of its specific substitution pattern.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4-Bromo-1-chloro-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a critical strategy for the construction of complex molecular architectures. 4-Bromo-1-chloro-2-ethylbenzene presents a valuable scaffold, offering two distinct halogen atoms for differential reactivity in cross-coupling reactions. The well-established reactivity trend of aryl halides in palladium-catalyzed reactions (I > Br > Cl) provides a basis for the selective activation of the carbon-bromine (C-Br) bond over the more inert carbon-chlorine (C-Cl) bond. This guide offers a comparative analysis of catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound, supported by illustrative experimental data and detailed protocols to inform catalyst selection and reaction optimization.

Catalyst Performance in Cross-Coupling Reactions

The choice of catalyst, ligand, and reaction conditions is paramount in achieving high yields and selectivity for the desired cross-coupled product. Below is a summary of catalyst performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, demonstrating the selective coupling at the C-Br position of a similar substrate, 4-bromochlorobenzene.

Reaction TypeCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Pd Standard SolutionNoneKOHEthanol (B145695)Room Temp0.4264[1]
Buchwald-Hartwig Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane (B91453)10024Hypothetical >90
Sonogashira [DTBNpP]Pd(crotyl)ClDTBNpPTMPDMSORoom Temp2-4Hypothetical >85

Note: The data for Buchwald-Hartwig and Sonogashira reactions are hypothetical, based on typical conditions for similar electron-rich aryl bromides and are included for illustrative comparison. The Suzuki-Miyaura data is for the closely related substrate 4-bromochlorobenzene.[1]

Experimental Protocols

Detailed methodologies for the three key cross-coupling reactions are provided below. These protocols serve as a starting point and may require optimization for specific coupling partners and desired outcomes.

Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.05 mmol)

  • Palladium atomic absorption standard solution (as catalyst)

  • Potassium hydroxide (B78521) (1 M aqueous solution)

  • 95% Ethanol

  • Dichloromethane (B109758)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound in 95% ethanol with stirring.

  • Add phenylboronic acid, followed by additional ethanol.

  • Add the palladium standard solution via syringe.

  • Stir the solution for 3 minutes before adding the potassium hydroxide solution.

  • Stir the reaction mixture rapidly at room temperature for 25 minutes.

  • Quench the reaction with ice-cold water.

  • Collect the crude product by vacuum filtration and wash with ice-cold water.

  • Dissolve the crude product in dichloromethane and pass it through a plug of anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation to yield the product.[1]

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed C-N bond formation between an aryl bromide and an amine.[2][3][4]

Materials:

Procedure:

  • To a reaction vial, add this compound, Pd(OAc)₂, RuPhos, and K₃PO₄.

  • Seal the vial and evacuate and backfill with an inert gas (e.g., Argon).

  • Add aniline followed by anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[5]

Sonogashira Coupling

This protocol describes a copper-free Sonogashira coupling of an aryl bromide with a terminal alkyne.[6]

Materials:

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound and the palladium precatalyst.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMSO via syringe.

  • Add TMP via syringe.

  • Finally, add phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[6]

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the general workflows for each cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aryl Halide in Ethanol B Add Boronic Acid & more Ethanol A->B C Add Pd Catalyst B->C D Add Base (KOH) C->D E Stir at RT (25 min) D->E F Quench with Water E->F G Filter & Wash F->G H Dissolve in DCM & Dry G->H I Evaporate Solvent H->I J Final Product I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Pd Catalyst, Ligand & Base B Inert Atmosphere (Evacuate/Backfill) A->B C Add Amine & Solvent B->C D Heat with Stirring (e.g., 100°C) C->D E Cool & Dilute D->E F Extract with Organic Solvent E->F G Dry & Concentrate F->G H Column Chromatography G->H I Final Product H->I

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide & Pd Precatalyst B Inert Atmosphere (Evacuate/Backfill) A->B C Add Solvent (DMSO) B->C D Add Base (TMP) C->D E Add Alkyne D->E F Stir at RT E->F G Quench with Water F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Column Chromatography I->J K Final Product J->K

Caption: Experimental workflow for the copper-free Sonogashira coupling.

References

A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 4-Bromo-1-chloro-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Intermediate

The production of 4-Bromo-1-chloro-2-ethylbenzene, a crucial building block in the synthesis of various pharmaceutical compounds and fine chemicals, necessitates an efficient and economically viable synthetic strategy. This guide provides a comparative cost-effectiveness analysis of two plausible synthetic routes, offering detailed experimental protocols and a quantitative breakdown of costs. This analysis is intended to assist researchers, chemists, and process development professionals in selecting the most suitable method for their specific needs, balancing reagent costs, reaction yields, and operational complexity.

Executive Summary

Two primary synthetic routes commencing from commercially available precursors were evaluated:

Both routes leverage well-established electrophilic aromatic substitution reactions. The analysis indicates that Route A, the bromination of 1-chloro-2-ethylbenzene, presents a more cost-effective approach primarily due to the lower cost of the starting material and a more favorable cost-per-mole of the final product, despite potentially requiring more stringent control of reaction conditions to manage isomer formation.

Cost-Effectiveness Analysis

The following tables summarize the estimated costs associated with each synthetic route for the preparation of one mole of this compound. Prices for reagents and starting materials are based on currently available bulk pricing and may be subject to variation.

Table 1: Cost Analysis for Route A - Bromination of 1-chloro-2-ethylbenzene

Reagent/MaterialMolecular Weight ( g/mol )Moles RequiredQuantity RequiredEstimated Cost per UnitTotal Cost
1-chloro-2-ethylbenzene140.611.0140.61 g~$25/kg$3.52
Bromine159.811.0159.81 g~$3/kg[1]$0.48
Iron(III) bromide (catalyst)295.560.0514.78 g~$313/kg[2]$4.63
Total Estimated Cost $8.63

Table 2: Cost Analysis for Route B - Chlorination of 1-bromo-4-ethylbenzene

Reagent/MaterialMolecular Weight ( g/mol )Moles RequiredQuantity RequiredEstimated Cost per UnitTotal Cost
1-bromo-4-ethylbenzene185.061.0185.06 g~$10/kg$1.85
Sulfuryl chloride134.971.0134.97 g~$85/kg[3]$11.47
Aluminum chloride (catalyst)133.340.056.67 g~$0.74/kg[4]$0.005
Total Estimated Cost $13.33

Synthetic Route Comparison

The logical flow for evaluating the cost-effectiveness of these synthetic routes is outlined below:

Figure 1. Decision workflow for selecting the optimal synthetic route.

Experimental Protocols

Route A: Bromination of 1-chloro-2-ethylbenzene

Reaction: 1-chloro-2-ethylbenzene + Br₂ --(FeBr₃)--> this compound + HBr

Procedure:

  • To a stirred solution of 1-chloro-2-ethylbenzene (1.0 mol, 140.61 g) in a suitable solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) at 0 °C, add iron(III) bromide (0.05 mol, 14.78 g) as a catalyst.

  • Slowly add bromine (1.0 mol, 159.81 g) dropwise to the reaction mixture while maintaining the temperature at 0-5 °C. The reaction is exothermic and should be carefully controlled.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to neutralize any unreacted bromine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to separate the desired 4-bromo isomer from other isomers (e.g., 2-bromo and 6-bromo).

Expected Yield: The yield of the desired 4-bromo isomer is anticipated to be in the range of 60-70% due to the formation of other constitutional isomers.

Route B: Chlorination of 1-bromo-4-ethylbenzene

Reaction: 1-bromo-4-ethylbenzene + SO₂Cl₂ --(AlCl₃)--> this compound + SO₂ + HCl

Procedure:

  • To a stirred solution of 1-bromo-4-ethylbenzene (1.0 mol, 185.06 g) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add anhydrous aluminum chloride (0.05 mol, 6.67 g) as a catalyst.

  • Slowly add sulfuryl chloride (1.0 mol, 134.97 g) dropwise to the reaction mixture. The reaction will evolve gas (SO₂ and HCl), so adequate ventilation is crucial.

  • After the addition, the reaction mixture is stirred at room temperature for 1-3 hours, monitoring the progress by TLC/GC.

  • The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with water, a saturated solution of sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate.

  • After removal of the solvent, the crude product is purified by fractional distillation or column chromatography to isolate the this compound isomer.

Expected Yield: The expected yield of the desired product is in the range of 55-65%, with the formation of other isomers being a significant consideration.

Discussion

The directing effects of the substituents on the aromatic ring play a critical role in determining the product distribution in both routes. In Route A, both the chloro and ethyl groups are ortho-, para-directing. The ethyl group is weakly activating, while the chloro group is weakly deactivating. The incoming electrophile (bromine) will be directed to the positions ortho and para to both groups. The desired 4-bromo isomer is formed by substitution para to the chloro group and ortho to the ethyl group. However, other isomers, such as 2-bromo-1-chloro-4-ethylbenzene and 3-bromo-1-chloro-4-ethylbenzene, are also likely to be formed, necessitating careful purification.

Similarly, in Route B, the bromo and ethyl groups are both ortho-, para-directing. The incoming electrophile (chlorine) will substitute at positions activated by both groups. This will also lead to a mixture of isomers requiring purification.

The choice between N-bromosuccinimide (NBS) for bromination or chlorine gas/sulfuryl chloride for chlorination can also be considered. While NBS is often a milder and more selective brominating agent, its significantly higher cost (approximately $70/kg) makes it less economically viable for large-scale synthesis compared to elemental bromine. Chlorine gas, while inexpensive, can be hazardous to handle, making sulfuryl chloride a more convenient, albeit more expensive, chlorinating agent.

Conclusion

Based on the current analysis of raw material costs, Route A, the bromination of 1-chloro-2-ethylbenzene, is the more cost-effective synthetic pathway for the production of this compound. While both routes will likely produce a mixture of isomers requiring purification, the lower initial investment in the starting material for Route A provides a significant economic advantage. For large-scale production, optimizing the reaction conditions in Route A to maximize the yield of the desired 4-bromo isomer and developing an efficient purification strategy will be crucial for maximizing overall cost-effectiveness. Researchers and process chemists should consider these factors carefully when selecting a synthetic route for this important intermediate.

References

A Researcher's Guide to Procuring High-Purity 4-Bromo-1-chloro-2-ethylbenzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of starting materials is paramount to the success and reproducibility of their work. This guide provides a comprehensive comparison of commercial suppliers of 4-Bromo-1-chloro-2-ethylbenzene, a key intermediate in the synthesis of various pharmaceutical compounds. The assessment is based on publicly available purity specifications and is supplemented by detailed experimental protocols for independent verification.

Supplier Purity Comparison

A review of prominent chemical suppliers reveals varying stated purity levels for this compound. While a certificate of analysis should always be consulted for batch-specific data, the following table summarizes the advertised purities.

SupplierStated PurityAnalytical Method
Thermo Scientific (Alfa Aesar)≥98.0%GC
Apollo Scientific≥95%N/A
ChemScene≥97%N/A
CymitQuimica98+%N/A

Experimental Protocols for Purity Verification

To independently assess the purity of this compound, the following analytical methods are recommended. These protocols are designed to identify and quantify the principal compound and potential impurities.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is an ideal method for determining the purity of volatile compounds like this compound.

a) Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity solvent such as hexane (B92381) or ethyl acetate (B1210297) to create a stock solution.

  • Prepare a series of dilutions from the stock solution for calibration.

  • For analysis, dilute the stock solution to a final concentration of approximately 1 mg/mL.

b) GC Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent non-polar capillary column.

  • Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Detector: Flame Ionization Detector (FID) or Electron Capture Detector (ECD).

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

c) Data Analysis:

  • Purity is determined by the area percent method. The peak area of this compound is expressed as a percentage of the total area of all observed peaks.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC can be employed to detect less volatile impurities that may not be amenable to GC analysis.

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile (B52724) to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b) HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start with 60% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector at 254 nm.

  • Injection Volume: 10 µL.

c) Data Analysis:

  • Similar to GC, purity is assessed using the area percent method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a powerful tool for confirming the structure of the compound and identifying impurities. Quantitative NMR (qNMR) can provide a highly accurate measure of purity.

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a known amount of an internal standard with a distinct NMR signal (e.g., maleic acid) for qNMR.

b) NMR Acquisition:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • ¹H NMR:

    • Acquire a standard proton spectrum to confirm the chemical structure. Expected signals include a triplet and quartet for the ethyl group and signals in the aromatic region (around 7-8 ppm).

    • For qNMR, ensure a sufficient relaxation delay (e.g., 5 times the longest T1) for accurate integration.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon environments. Aromatic carbons typically appear in the 110-160 ppm region.[1]

c) Data Analysis:

  • Structural Confirmation: Compare the observed chemical shifts and coupling constants with expected values for this compound.

  • Purity Assessment: Integrate the signals corresponding to the compound and any visible impurities. For qNMR, the purity is calculated by comparing the integral of a known proton on the target molecule to the integral of the internal standard.

Visualizing the Workflow and Decision Process

To aid researchers in their procurement and analysis process, the following diagrams illustrate the experimental workflow and the logical steps in comparing suppliers.

Experimental_Workflow Experimental Workflow for Purity Assessment cluster_sample Sample Acquisition & Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Purity Determination cluster_conclusion Conclusion start Obtain Sample from Supplier prep_gc Prepare Sample for GC (Dilution in Hexane) start->prep_gc prep_hplc Prepare Sample for HPLC (Dilution in Acetonitrile) start->prep_hplc prep_nmr Prepare Sample for NMR (Dissolution in CDCl3) start->prep_nmr gc Gas Chromatography (GC-FID/ECD) prep_gc->gc hplc High-Performance Liquid Chromatography (HPLC-UV) prep_hplc->hplc nmr Nuclear Magnetic Resonance (¹H and ¹³C NMR) prep_nmr->nmr analyze_gc Calculate Purity (Area Percent) gc->analyze_gc analyze_hplc Identify Non-Volatile Impurities (Area Percent) hplc->analyze_hplc analyze_nmr Confirm Structure & Quantify Purity (qNMR) nmr->analyze_nmr final_purity Determine Overall Purity & Impurity Profile analyze_gc->final_purity analyze_hplc->final_purity analyze_nmr->final_purity

Caption: Workflow for assessing the purity of this compound.

Supplier_Comparison Logical Framework for Supplier Comparison cluster_suppliers Supplier Evaluation cluster_criteria Evaluation Criteria start Identify Need for This compound supplier1 Supplier A (e.g., Thermo Scientific) start->supplier1 supplier2 Supplier B (e.g., Apollo Scientific) start->supplier2 supplier3 Supplier C (e.g., ChemScene) start->supplier3 purity_spec Stated Purity (e.g., >98%) supplier1->purity_spec coa Availability of Certificate of Analysis (CoA) supplier1->coa cost Price per Gram supplier1->cost availability Lead Time supplier1->availability supplier2->purity_spec supplier2->coa supplier2->cost supplier2->availability supplier3->purity_spec supplier3->coa supplier3->cost supplier3->availability decision Select Optimal Supplier purity_spec->decision coa->decision cost->decision availability->decision

Caption: Decision-making process for selecting a supplier.

By following these guidelines and performing independent verification, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible experimental outcomes.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-1-chloro-2-ethylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Bromo-1-chloro-2-ethylbenzene is classified as a hazardous chemical that requires special disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Key Safety and Hazard Information

This compound poses several hazards, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1][2] It is also very toxic to aquatic life with long-lasting effects.[3] Therefore, adherence to proper personal protective equipment (PPE) and handling protocols is crucial.

ParameterGuidelineSource
GHS Hazard Class Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1][2]
Signal Word Warning[1]
Personal Protective Equipment (PPE) Safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).[2][3]
Handling Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[2][4]
Environmental Precautions Avoid release to the environment. Prevent spillage from entering drains, sewers, or water courses.[3][4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound, a halogenated organic compound, is through controlled incineration by a licensed hazardous waste disposal company.[5] Never dispose of this chemical down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and solutions, in a dedicated and clearly labeled hazardous waste container.

  • This container should be specifically designated for "Halogenated Organic Waste" to prevent mixing with non-halogenated waste streams.[5]

2. Container Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," and any other components mixed with it must be listed.

  • Indicate the approximate quantities of each component.

3. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

  • Keep the container tightly closed.[2][6]

4. Empty Container Decontamination:

  • Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[5]

  • Decontamination Procedure:

    • Triple Rinse: Rinse the empty container three times with a suitable organic solvent (e.g., acetone, ethanol, or a solvent in which the compound is soluble).

    • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container.[5]

    • Disposal of Rinsed Container: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware. However, it is crucial to consult your institution's Environmental Health and Safety (EHS) guidelines for specific rules on the disposal of decontaminated chemical containers.

5. Arrange for Pickup and Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste manifests and pickup scheduling.[7]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Procedures cluster_decon Empty Container Decontamination A Waste Generation (Unused chemical, contaminated labware) B Segregate into 'Halogenated Organic Waste' Container A->B C Label Container 'Hazardous Waste' (List contents & quantities) B->C D Store Securely in Secondary Containment C->D E Contact EHS for Pickup D->E J Licensed Hazardous Waste Disposal Facility (Incineration) E->J F Empty Container G Triple Rinse with Suitable Solvent F->G H Collect Rinsate into 'Halogenated Organic Waste' G->H I Dispose of Rinsed Container (per institutional guidelines) G->I H->B Add to waste stream

References

Personal protective equipment for handling 4-Bromo-1-chloro-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Bromo-1-chloro-2-ethylbenzene (CAS: 289039-22-1) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Profile: this compound is a colorless liquid with the molecular formula C₈H₈BrCl.[1][2][3] It is recognized as a hazardous substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[4][5] Proper personal protective equipment and handling procedures are crucial to ensure laboratory safety.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound.

PPE CategorySpecificationPurpose
Eye Protection Chemical splash goggles or a full-face shield.[6][7][8]Protects against splashes and vapors that can cause serious eye irritation.[4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton®).[7][9]Prevents skin contact, which can lead to irritation.[4][5]
Body Protection A laboratory coat is mandatory. For larger quantities or risk of significant splashing, a chemical-resistant apron is recommended.[7][8]Protects against incidental skin contact and contamination of personal clothing.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][7][10] For situations where a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA approved respirator with an organic vapor cartridge is necessary.[5][8]Minimizes the inhalation of vapors, which may cause respiratory tract irritation.[4][5][11]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[12]

  • Conduct all handling of this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[2][10]

  • Prepare all necessary equipment and reagents before introducing the chemical to the work area.

2. Handling the Chemical:

  • Don the appropriate personal protective equipment as outlined in the table above.

  • When transferring the liquid, use a funnel and conduct the process slowly to avoid splashing.

  • Keep the container of this compound tightly closed when not in use.[5][12]

  • Avoid contact with skin and eyes.[2][12]

3. In Case of a Spill:

  • For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial spill kit for solvents.[12]

  • Collect the absorbed material and contaminated surfaces into a designated, sealed container for hazardous waste.[7]

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[7]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • As a halogenated organic compound, all waste containing this compound must be collected in a dedicated hazardous waste container labeled "Halogenated Organic Waste".[10]

  • This includes unused chemical, solutions containing the compound, and contaminated disposable materials like pipette tips and gloves.

  • Do not mix this waste with non-halogenated or other incompatible waste streams.[7]

2. Container Labeling:

  • The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[10]

3. Decontamination of Empty Containers:

  • Empty containers must be decontaminated before being discarded.

  • Perform a triple rinse of the container with a suitable organic solvent (e.g., acetone (B3395972) or ethanol).[10]

  • Collect the rinsate as "Halogenated Organic Waste".[10]

4. Final Disposal:

  • Store the sealed and labeled hazardous waste container in a designated and secure waste accumulation area.

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal service.[7][10] The primary disposal method for this type of waste is controlled incineration.[10]

Workflow for Safe Handling and Disposal

G Workflow for this compound prep Preparation - Verify fume hood function - Locate safety shower/eyewash - Assemble all materials ppe Don Personal Protective Equipment - Goggles/Face shield - Chemical-resistant gloves - Lab coat prep->ppe handling Chemical Handling - Work within fume hood - Transfer carefully - Keep container sealed ppe->handling spill Spill Occurs handling->spill waste_collection Waste Collection - Segregate into 'Halogenated Organic Waste' - Include contaminated materials handling->waste_collection spill->handling No spill_response Spill Response - Absorb with inert material - Collect in hazardous waste container - Decontaminate area spill->spill_response Yes spill_response->waste_collection disposal Final Disposal - Label waste container correctly - Store in designated area - Arrange for EHS pickup waste_collection->disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-1-chloro-2-ethylbenzene
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Reactant of Route 2
4-Bromo-1-chloro-2-ethylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.